N-(thiazol-2-yl)-2-tosylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-9-2-4-10(5-3-9)19(16,17)8-11(15)14-12-13-6-7-18-12/h2-7H,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOUBGPOITLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(thiazol-2-yl)-2-tosylacetamide: A Novel Compound of Potential Pharmacological Interest
Disclaimer: As of the latest literature review, N-(thiazol-2-yl)-2-tosylacetamide is not a commercially available compound, nor has its synthesis, characterization, or biological activity been reported in peer-reviewed scientific journals. This technical guide, therefore, presents a hypothetical profile of the compound based on the known properties and reactivities of its constituent chemical moieties: the 2-aminothiazole core and the tosylacetamide group. The experimental protocols and data presented herein are predictive and require experimental validation.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, sulfonamides are a well-established class of pharmacophores known for their antibacterial and other therapeutic effects. The novel compound, this compound, which incorporates both a thiazole ring and a tosyl group, represents an intriguing candidate for drug discovery. This guide provides a detailed theoretical exploration of its structure, potential properties, a plausible synthetic route, and hypothetical biological activities to serve as a resource for researchers interested in the synthesis and evaluation of this and related novel chemical entities.
Chemical Structure and Properties
The proposed structure of this compound is presented below:
Figure 1: Proposed chemical structure of this compound.
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from structurally similar compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C12H11N3O3S2 | |
| Molecular Weight | 325.37 g/mol | |
| Appearance | White to off-white solid | Based on similar sulfonamides. |
| Melting Point | 180-190 °C | Estimated based on related N-acyl-2-aminothiazoles. |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and acetone. | Typical for polar organic compounds. |
| pKa | ~6.5 (amide N-H) | Estimated based on the electron-withdrawing nature of the tosyl and thiazole groups. |
| LogP | ~1.8 | Predicted partition coefficient, suggesting moderate lipophilicity. |
Predicted key spectroscopic features are listed below.
| Technique | Predicted Key Signals |
| 1H NMR | Signals for the thiazole ring protons, the methylene protons adjacent to the carbonyl and sulfonyl groups, the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the amide proton. |
| 13C NMR | Resonances for the carbon atoms of the thiazole ring, the carbonyl carbon, the methylene carbon, and the carbons of the tosyl group. |
| IR (cm-1) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), S=O stretching (sulfone), and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Proposed Synthesis
A plausible and efficient synthetic route to this compound is the N-acylation of 2-aminothiazole with tosylacetyl chloride.
An In-depth Technical Guide to N-(thiazol-2-yl)-2-tosylacetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, a specific CAS (Chemical Abstracts Service) number for the compound "N-(thiazol-2-yl)-2-tosylacetamide" has not been found in public databases. This suggests that the compound may not have been previously synthesized or characterized, or at least not widely reported in the scientific literature. The following guide is a compilation of established synthetic methodologies for structurally related compounds and a projection of the potential biological significance of the target molecule based on the known activities of its constituent chemical moieties.
Introduction
"this compound" is a synthetic organic compound that incorporates three key chemical features: a thiazole ring, an acetamide linkage, and a tosyl group. The thiazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties. Similarly, the sulfonamide group is a well-established pharmacophore found in numerous antibacterial, and anticancer agents. The combination of these fragments in a single molecule makes "this compound" a compound of interest for chemical and biological investigations.
This technical guide provides a comprehensive overview of a proposed synthetic route for "this compound," detailed experimental protocols for key reactions, and a summary of the potential biological activities based on related structures.
Proposed Synthetic Pathway
A logical and feasible synthetic route to "this compound" would involve a two-step process starting from the readily available 2-aminothiazole. The proposed pathway is as follows:
-
N-Tosylation of 2-Aminothiazole: The initial step involves the reaction of 2-aminothiazole with p-toluenesulfonyl chloride (tosyl chloride) to form the intermediate, N-(thiazol-2-yl)-4-methylbenzenesulfonamide.
-
N-Acetylation of the Sulfonamide: The subsequent step is the acetylation of the sulfonamide nitrogen of N-(thiazol-2-yl)-4-methylbenzenesulfonamide using an acetylating agent like acetyl chloride or acetic anhydride to yield the final product, "this compound".
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis. These are based on established procedures for similar reactions and may require optimization for the specific target molecule.
Step 1: Synthesis of N-(thiazol-2-yl)-4-methylbenzenesulfonamide
This procedure is adapted from the general synthesis of N-heterocyclic sulfonamides.
Materials:
-
2-Aminothiazole
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the tosyl chloride solution dropwise to the cooled 2-aminothiazole solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure N-(thiazol-2-yl)-4-methylbenzenesulfonamide.
Step 2: Synthesis of this compound
This protocol is based on general methods for the N-acylation of sulfonamides.
Materials:
-
N-(thiazol-2-yl)-4-methylbenzenesulfonamide (from Step 1)
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., column chromatography on silica gel)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(thiazol-2-yl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired product, "this compound".
Data Presentation: Physicochemical Properties of Analogs
Since no experimental data exists for the target compound, the following table summarizes the reported physicochemical properties of its precursors and structurally related molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 91-93 | Crystalline solid | Commercially available |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 67-69 | White solid | Commercially available |
| N-(thiazol-2-yl)acetamide | C₅H₆N₂OS | 142.18 | 203-205 | Yellow solid | [1] |
| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | C₁₀H₁₀N₂O₂S₂ | 254.33 | 150-152 | Light brown powder | [2] |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of "this compound" is unknown, the thiazole and sulfonamide moieties are prevalent in a multitude of pharmacologically active agents.
Thiazole Derivatives: The thiazole ring is a core structure in many compounds with diverse biological activities, including:
-
Anticancer: Thiazole-containing compounds have been shown to inhibit various cancer cell lines.[3]
-
Antimicrobial: Many thiazole derivatives exhibit antibacterial and antifungal properties.
-
Anti-inflammatory: Certain thiazole compounds have demonstrated anti-inflammatory effects.[4]
Sulfonamide Derivatives: The sulfonamide functional group is a key component of sulfa drugs and other therapeutic agents, known for:
-
Antibacterial: Sulfonamides are well-known for their bacteriostatic activity by inhibiting dihydropteroate synthase.
-
Anticancer: Some sulfonamides show anticancer activity by inhibiting carbonic anhydrase or other targets.
-
Diuretic: Certain sulfonamides act as diuretics.
Given the combination of these two pharmacophores, "this compound" could potentially exhibit a range of biological activities. A hypothetical mechanism of action, if it were to act as an enzyme inhibitor, is depicted below.
Caption: Hypothetical inhibition of an enzymatic pathway by the target compound.
Conclusion
This technical guide provides a foundational resource for the synthesis and potential investigation of "this compound." While a CAS number and direct experimental data for this compound are not currently available, the proposed synthetic route is based on well-established chemical transformations. The rich pharmacology of both thiazole and sulfonamide derivatives suggests that the target molecule is a promising candidate for further research in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this novel compound.
References
- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of N-(thiazol-2-yl)acetamide Derivatives: A Technical Guide
Disclaimer: This technical guide focuses on the therapeutic potential of N-(thiazol-2-yl)acetamide derivatives. Extensive literature searches did not yield specific data for "N-(thiazol-2-yl)-2-tosylacetamide." Therefore, this document provides a comprehensive overview of the known biological activities, potential therapeutic targets, and associated experimental methodologies for structurally related N-(thiazol-2-yl)acetamide compounds. The insights presented are intended to guide research and development efforts for this class of molecules.
Executive Summary
The N-(thiazol-2-yl)acetamide scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their potential as therapeutic agents, primarily in the field of oncology. Key therapeutic targets identified for this class of compounds include tubulin, epidermal growth factor receptor (EGFR) kinase, and components of the apoptotic pathway, such as caspases. Furthermore, certain derivatives have shown promise as antimicrobial agents through the inhibition of urease and as potential anticonvulsants. This guide provides an in-depth summary of the quantitative data, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and experimental workflows.
Potential Therapeutic Targets
The therapeutic potential of N-(thiazol-2-yl)acetamide derivatives stems from their ability to interact with various biological targets implicated in a range of diseases. The primary areas of investigation and their corresponding molecular targets are outlined below.
Anticancer Targets
1.1.1. Tubulin Polymerization: Several N-(thiazol-2-yl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2]
1.1.2. Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers. Certain N-(thiazol-2-yl)acetamide derivatives have been shown to inhibit the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth.[3][4][5][6]
1.1.3. Apoptosis Induction: A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. N-(thiazol-2-yl)acetamide derivatives have been observed to trigger apoptosis in cancer cells through the activation of effector caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[7][8] This activation leads to a cascade of events culminating in cell death.
Antimicrobial Targets
1.2.1. Urease: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows them to survive in the acidic environment of the stomach. Thiazole-containing compounds have been investigated as urease inhibitors, presenting a potential therapeutic strategy for treating bacterial infections.[9][10][11][12]
Neurological Targets
1.3.1. Anticonvulsant Activity: While the precise molecular targets are not always fully elucidated, some N-(thiazol-2-yl)acetamide derivatives have demonstrated anticonvulsant properties in preclinical models, such as the maximal electroshock seizure (MES) test. This suggests potential interactions with ion channels or neurotransmitter receptors in the central nervous system.
Quantitative Data
The following tables summarize the quantitative data for the biological activity of various N-(thiazol-2-yl)acetamide derivatives from the cited literature.
Table 1: Anticancer Activity of N-(thiazol-2-yl)acetamide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Compound 8a | Hela | Cytotoxicity | 1.3 ± 0.14 | [7] |
| Compound 10a | MCF-7 | Cytotoxicity | 4 ± 0.2 | [1] |
| Compound 10a | - | Tubulin Polymerization Inhibition | 2.69 | [1] |
| Compound 10o | MDAMB-231 | Cytotoxicity | 3 ± 0.2 | [1] |
| Compound 13d | - | Tubulin Polymerization Inhibition | 3.68 | [1] |
| Compound IV | - | Tubulin Polymerization Inhibition | 2.00 ± 0.12 | [1] |
| Compound 1 | - | EGFR-TK Inhibition (%) | 70.58 (at 100 µM) | [3] |
| Compound 4i | MCF-7 | Cytotoxicity | 2.86 | [6] |
| Compound 4j | HepG2 | Cytotoxicity | 6.87 | [6] |
Table 2: Antimicrobial and Anticonvulsant Activity of N-(thiazol-2-yl)acetamide Derivatives
| Compound ID | Target/Test Model | Assay Type | IC50/ED50 | Reference |
| Compound 6e | Urease | Enzyme Inhibition | 15.27 ± 2.40 µg/mL | [9] |
| Compound 6i | Urease | Enzyme Inhibition | 1.473 µM | [9] |
| Compound 5b | MES test | Anticonvulsant | 15.4 mg/kg | |
| Compound 5q | MES test | Anticonvulsant | 18.6 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of N-(thiazol-2-yl)acetamide derivatives.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes) using a temperature-controlled spectrophotometer. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to a control without the inhibitor.[9]
EGFR Tyrosine Kinase Inhibition Assay
This assay determines the inhibitory effect of a compound on the kinase activity of EGFR.
Protocol:
-
Plate Coating: Coat a 96-well plate with a substrate for EGFR, such as poly(Glu, Tyr) 4:1.
-
Kinase Reaction: Prepare a reaction mixture containing recombinant human EGFR, the test compound at various concentrations, and a buffer containing ATP and MgCl₂.
-
Initiation and Incubation: Add the kinase reaction mixture to the coated plate and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
-
Detection: After incubation, wash the plate and add an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: Add a suitable substrate for the conjugated enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal. The decrease in signal in the presence of the test compound indicates inhibition of EGFR kinase activity.
Caspase-3/7 Activation Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified period to induce apoptosis.
-
Reagent Addition: Use a commercially available kit, such as the Caspase-Glo® 3/7 Assay. Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), directly to the cell culture wells.[1][3][7]
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The intensity of the luminescent signal is proportional to the amount of active caspase-3 and -7.
Urease Inhibition Assay
This assay is used to screen for inhibitors of the urease enzyme.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing jack bean urease solution, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15-30 minutes.
-
Substrate Addition: Add a solution of urea to initiate the enzymatic reaction.
-
Ammonia Detection: After a further incubation period, determine the amount of ammonia produced using the indophenol method. This involves adding phenol reagent and alkali reagent, which react with ammonia to form a colored indophenol complex.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm). The percentage of inhibition is calculated by comparing the absorbance of the test compound wells to that of a control without an inhibitor.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of N-(thiazol-2-yl)acetamide derivatives.
References
- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [se.promega.com]
- 2. ulab360.com [ulab360.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [pl.promega.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of N-(thiazol-2-yl)acetamide Derivatives
Executive Summary: This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of N-(thiazol-2-yl)acetamide derivatives. Due to a scarcity of published literature on the specific compound "N-(thiazol-2-yl)-2-tosylacetamide," this paper broadens its scope to encompass the wider class of related thiazole-acetamide compounds, which are significant in medicinal chemistry. This document synthesizes data from numerous studies, presenting quantitative findings in structured tables, detailing key experimental protocols, and illustrating complex workflows and relationships through diagrams as requested for researchers, scientists, and professionals in drug development.
Introduction: The Thiazole-Acetamide Scaffold
The thiazole ring is a fundamental heterocyclic moiety present in numerous pharmacologically active compounds, including marketed drugs such as the antibacterial sulfathiazole and the anticancer agent dasatinib.[1] Its unique chemical properties make it a versatile scaffold in drug design.[1][2] When combined with an acetamide linker, the resulting N-(thiazol-2-yl)acetamide core serves as a key structural motif for developing agents with a wide spectrum of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][3][4] This review focuses on derivatives of this core structure, examining their synthesis, biological evaluation, and the structural features that govern their activity.
Synthesis and Characterization
The synthesis of N-(thiazol-2-yl)acetamide derivatives typically involves the acylation of a 2-aminothiazole precursor with an appropriate acetylating agent. Variations in this core reaction allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
The primary synthetic routes involve either coupling a substituted acetic acid with 2-aminothiazole or reacting 2-aminothiazole with a substituted acetyl chloride.
Caption: Key synthetic routes to N-(thiazol-2-yl)acetamide derivatives.
This protocol provides a representative example of an amide coupling reaction.[5]
-
Dissolution: Dissolve 2-Methylphenylacetic acid (1 mmol), 2-aminothiazole (1 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCI) (0.01 mol) in 20 ml of dichloromethane (DCM).
-
Reaction: Stir the mixture in the presence of triethylamine at 273 K (0 °C) for approximately 3 hours.
-
Work-up: Pour the reaction contents into 100 ml of ice-cold aqueous hydrochloric acid with stirring.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Washing: Wash the combined organic layers with a saturated NaHCO₃ solution and then with a brine solution.
-
Isolation: Dry the organic layer and concentrate it under reduced pressure to yield the final product.
Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the three-dimensional structure of these molecules. The data provides insights into bond lengths, angles, and intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding.[5][6]
| Compound | N-(thiazol-2-yl)acetamide [6][7] | 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide [5] |
| Formula | C₅H₆N₂OS | C₁₂H₁₂N₂OS |
| Molar Mass ( g/mol ) | 142.18 | 232.30 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 16.0650 (12) | 17.6983 (6) |
| b (Å) | 11.3337 (8) | 4.94078 (13) |
| c (Å) | 7.0670 (5) | 14.4603 (5) |
| β (º) | 101.908 (10) | 111.236 (4) |
| Volume (ų) | 1259.04 (16) | 1178.60 (7) |
| Z (molecules/cell) | 8 | 4 |
| Key Interactions | N—H⋯N and C—H⋯O hydrogen bonds | N—H⋯N hydrogen bonds form inversion dimers |
Biological Activities and Mechanisms of Action
Derivatives of the N-(thiazol-2-yl)acetamide scaffold have been investigated for a range of biological activities, with anticancer and enzyme inhibition being the most prominent.
Numerous studies have synthesized and evaluated N-(thiazol-2-yl)acetamide derivatives for their cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis or the inhibition of key cellular targets like protein kinases or tubulin.
A study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives demonstrated potent cytotoxic activity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. The most active compound, 8a , which features an ortho-chlorine on the phenyl ring, exhibited a low micromolar IC₅₀ value. Further investigation revealed that these compounds can induce apoptosis through the activation of caspase 3, reduction of mitochondrial membrane potential (MMP), and generation of reactive oxygen species (ROS).
Caption: Apoptosis induction by N-(thiazol-2-yl)acetamide derivatives.
This class of compounds has also been explored as inhibitors of various enzymes.
-
Src Kinase Inhibition: Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized as analogs of KX2-391, a known Src kinase inhibitor. Although replacing the pyridine ring of KX2-391 with a thiazole led to decreased activity, the compounds retained Src kinase inhibitory activity in the low micromolar range.[9]
-
Tubulin Polymerization Inhibition: A series of novel thiazole-2-acetamide derivatives were designed as inhibitors of tubulin polymerization. The most potent compounds displayed IC₅₀ values superior to the reference drug combretastatin A-4 and showed significant activity against multiple cancer cell lines.[8]
-
Urease Inhibition: N-(6-arylbenzo[d]thiazol-2-yl)acetamides were found to be significant inhibitors of urease, with all tested compounds showing higher activity than the thiourea standard.[3]
| Compound Class/Derivative | Target/Assay | Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference |
| N-(4-(4-Chlorophenyl)thiazol-2-yl) Derivative 8a | Cytotoxicity (MTT) | HeLa | 1.3 ± 0.14 µM | |
| Thiazolyl N-Benzyl Acetamide 8a | c-Src Kinase Inhibition | NIH3T3/c-Src | 1.34 µM | [9] |
| Thiazole-2-acetamide 10a | Tubulin Polymerization | - | 2.69 µM | [8] |
| Thiazole-2-acetamide 10a | Cytotoxicity (Avg) | 4 Cancer Lines | 6 µM | [8] |
| Pyridazinone-thiazole Hybrid | Anticonvulsant | Electroshock Test | 24.38 mg/kg | [1] |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease Inhibition | - | 2.10 ± 0.01 µM | [3] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-(thiazol-2-yl)acetamide derivatives is highly dependent on the nature and position of substituents on the various parts of the molecule.
Caption: Logical flow of SAR analysis for thiazole-acetamide derivatives.
Key SAR findings from the literature include:
-
Aryl Substituents: For anticonvulsant activity, electron-withdrawing groups such as Cl, Br, and F on a phenyl ring attached to a linked pyridazinone moiety resulted in higher seizure protection.[1] In anticancer derivatives, the position of halogens on a phenyl ring was critical, with an ortho-chlorine substituent leading to the highest potency against HeLa cells.
-
Thiazole Ring Substituents: In a study of Zinc-Activated Channel (ZAC) antagonists, substitutions at the 4- and 5-positions of the thiazole ring were explored. A tert-butyl group at the 4-position was found to be favorable for potent inhibition.[10]
-
Acetamide Linker: The N-benzyl substitution on the acetamide nitrogen was explored for Src kinase inhibition. While various substitutions were tolerated, they did not surpass the activity of the parent pyridine-based compound, indicating the linker and its substituents are crucial for optimal target engagement.[9]
Detailed Experimental Methodology: In Vitro Anticancer Screening
The Sulforhodamine B (SRB) assay is a common method for evaluating the in vitro cytotoxic activity of novel compounds.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
This protocol is adapted from methodologies used for screening N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against the MCF7 breast cancer cell line.[4][11]
-
Cell Plating: Seed MCF7 cells into 96-well microtiter plates and incubate to allow for cell attachment.
-
Compound Treatment: Expose the cells to the synthesized thiazole-acetamide derivatives at various concentrations for a period of 72 hours. A standard drug (e.g., 5-Fluorouracil) is used as a positive control.
-
Cell Fixation: After the incubation period, discard the treatment medium and fix the adherent cells by gently adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.
-
Staining: Remove the TCA and wash the plates with water. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution prepared in 1% acetic acid for 10-30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove any unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Solubilize the protein-bound dye with a 10 mM Tris base solution. Measure the optical density (absorbance) at an appropriate wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Conclusion and Future Perspectives
The N-(thiazol-2-yl)acetamide scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The literature demonstrates that systematic modification of this core can lead to the development of highly active anticancer agents, enzyme inhibitors, and anticonvulsants. Structure-activity relationship studies have provided crucial insights, guiding the rational design of more effective compounds.
While significant progress has been made, future research should focus on exploring novel substitutions, particularly those that can enhance target selectivity and improve pharmacokinetic profiles. The development of derivatives of "this compound" remains an unexplored area that could yield compounds with unique biological properties, leveraging the known pharmacophoric features of both the thiazole-acetamide core and the tosyl group. Further investigation into the precise molecular mechanisms, supported by computational docking and in vivo studies, will be essential for advancing these promising compounds toward clinical applications.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Synthesis of N-(thiazol-2-yl)-2-tosylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sourcing of starting materials and a detailed synthetic protocol for N-(thiazol-2-yl)-2-tosylacetamide. This document is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in obtaining and synthesizing this compound of interest.
Introduction
This compound is a sulfonamide derivative of N-acetyl-2-aminothiazole. The 2-aminothiazole core is a prominent scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The tosyl group, a common functionality in organic synthesis, can influence the physicochemical and biological properties of the parent molecule. This guide outlines the necessary starting materials, their commercial sources, and a plausible synthetic route to obtain the target compound.
Starting Material Sourcing
2-Aminothiazole
2-Aminothiazole is a commercially available building block. Several suppliers offer this compound in various purities and quantities.
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | 2-Aminothiazole | ≥98.0% (GC) | 96-50-4 |
| CDH Fine Chemical | 2-Amino Thiazole for Synthesis | 97% | 96-50-4 |
| Chem-Impex | 2-Aminothiazole | ≥ 99% (HPLC) | 96-50-4 |
| Polychemtech India | 2 Aminothiazole | Not Specified | 96-50-4 |
p-Toluenesulfonylacetic Acid
p-Toluenesulfonylacetic acid is the precursor for the key reagent, tosylacetyl chloride. It is available from a limited number of specialized chemical suppliers.
| Supplier | Product Name | Purity | CAS Number |
| Santa Cruz Biotechnology | p-Toluenesulfonylacetic acid | Not Specified | 3185-98-6 |
| Biosynth | p-Toluenesulfonylacetic acid | >95.0% (T) | 3185-98-6 |
| BLD Pharm | p-Toluenesulfonylacetic acid | 97% | 3185-98-6 |
Synthetic Methodology
The proposed synthesis of this compound is a two-step process:
-
Step 1: Synthesis of Tosylacetyl Chloride. Conversion of p-toluenesulfonylacetic acid to its corresponding acyl chloride.
-
Step 2: Acylation of 2-Aminothiazole. Reaction of the in-situ generated tosylacetyl chloride with 2-aminothiazole.
Detailed Experimental Protocols
Step 1: Synthesis of Tosylacetyl Chloride (in-situ)
-
Materials:
-
p-Toluenesulfonylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dry Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend p-toluenesulfonylacetic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of dry DMF to the suspension.
-
Slowly add thionyl chloride (1.2 eq) to the mixture at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
The resulting solution of tosylacetyl chloride in DCM is used directly in the next step without isolation.
-
Step 2: Synthesis of this compound
-
Materials:
-
2-Aminothiazole (1.0 eq)
-
Solution of tosylacetyl chloride in DCM (from Step 1)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiazole (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the solution of tosylacetyl chloride (from Step 1) to the 2-aminothiazole solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.
-
Characterization Data
As this compound is not extensively documented, the following are expected characterization data based on its structure. Actual experimental data should be obtained for verification.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₂N₂O₃S₂ |
| Molecular Weight | 312.37 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to thiazole, tosyl, and acetamide protons |
| ¹³C NMR | Peaks corresponding to the carbon atoms in the structure |
| Mass Spectrometry | [M+H]⁺ peak at m/z 313.03 |
Workflow and Logical Relationships
The overall process, from sourcing the primary starting materials to the final synthesized product, can be visualized as a logical workflow. This includes the in-situ preparation of the key reagent, tosylacetyl chloride.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is achievable through a two-step process starting from commercially available 2-aminothiazole and p-toluenesulfonylacetic acid. The key transformation involves the in-situ generation of tosylacetyl chloride followed by the acylation of 2-aminothiazole. This guide provides a foundational protocol and sourcing information to facilitate the work of researchers in obtaining this target compound for further investigation. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
Exploratory Synthesis of Novel Thiazole-Based Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the exploratory synthesis of novel thiazole-based compounds, focusing on their potential as therapeutic agents. It offers detailed experimental protocols, quantitative biological data, and a visualization of a key signaling pathway targeted by these compounds. The thiazole ring is a prominent scaffold in medicinal chemistry, present in a wide array of approved drugs due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide aims to equip researchers with the foundational knowledge and practical methodologies for the synthesis and evaluation of new thiazole derivatives.
I. Synthesis of Novel Thiazole Derivatives
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring.[6][7] This method typically involves the condensation reaction between an α-haloketone and a thioamide.[6][7] Variations of this synthesis allow for the introduction of diverse substituents on the thiazole core, enabling the exploration of structure-activity relationships.
A. General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol outlines a general procedure for the synthesis of 2-amino-4-substituted phenylthiazole derivatives, a common starting point for further derivatization.
Materials:
-
Substituted α-bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol or Methanol
-
5% Sodium Carbonate Solution
Procedure:
-
In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 eq) and thiourea (1.5 eq) in a suitable solvent such as ethanol or methanol.[8]
-
Heat the reaction mixture to reflux and stir for a duration of 30 minutes to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][8]
-
Upon completion, allow the reaction mixture to cool to room temperature.[8]
-
Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product and induce precipitation.[8]
-
Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.[8]
-
Wash the filter cake with water to remove any inorganic impurities.[8]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiazole derivative.
B. Synthesis of 2,4-Disubstituted Thiazole Derivatives
Further modifications can be made to the 2-amino group to generate a library of diverse thiazole compounds. One common method is the formation of Schiff bases through reaction with various aryl aldehydes.
Materials:
-
2-amino-4-substituted phenylthiazole (1.0 eq)
-
Substituted aryl aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Microwave reactor (optional)
Procedure:
-
Combine the 2-amino-4-substituted phenylthiazole (1.0 eq) and the desired substituted aryl aldehyde (1.0 eq) in ethanol in a microwave-safe vessel.[3]
-
Subject the mixture to microwave irradiation at a power of 200 W for a short duration, typically ranging from 30 seconds to 2 minutes.[3] Alternatively, the reaction can be carried out under conventional heating (reflux).
-
After the reaction is complete, the solid product that forms is collected by filtration and recrystallized from a suitable solvent like methanol to yield the purified 2,4-disubstituted thiazole derivative.[3]
II. Biological Evaluation of Novel Thiazole Compounds
Thiazole derivatives have been extensively evaluated for their potential as anticancer and antimicrobial agents. The following sections detail common experimental protocols for these assessments and present quantitative data for representative novel compounds.
A. Anticancer Activity
The cytotoxic effects of newly synthesized thiazole compounds are often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a specific density and allow them to adhere overnight.[2][4]
-
Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24-48 hours). A standard anticancer drug (e.g., Staurosporine, Doxorubicin) is used as a positive control.[2][4]
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength.
-
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2][4]
Table 1: Anticancer Activity of Novel Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2][4] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2][4] |
| Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | [2][4] |
| Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | [2][4] |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | [9] |
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | [9] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [10] |
B. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The microdilution method is a common technique for this evaluation.
Experimental Protocol: Microdilution Method for MIC Determination
-
Prepare a series of twofold dilutions of the synthesized thiazole compounds in a suitable growth medium in a 96-well microtiter plate.[11]
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11]
Table 2: Antimicrobial Activity of Novel Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 11 | S. aureus (MRSA) | 150-200 | [5] |
| Compound 12 | S. aureus (MRSA) | 125-150 | [5] |
| Compound 13 | S. aureus (MRSA) | 50-75 | [5] |
| Compound 14 | E. coli | 50-75 | [5] |
| Compound 3 | E. coli | 170 | [11] |
| Compound 9 | B. cereus | 170 | [11] |
| Compound 8 | Various Fungi | 80-230 | [11] |
| Compound 9 | Various Fungi | 60-230 | [11] |
III. Thiazole Derivatives as Kinase Inhibitors in Signaling Pathways
Many thiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[12] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[13][14][15]
A. The PI3K/Akt/mTOR Signaling Pathway
The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[14][16] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane.[15][16] This leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth.[13][15] Thiazole-based inhibitors can target key kinases in this pathway, such as PI3K, Akt, and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[13][17]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Table 3: Kinase Inhibitory Activity of Novel Thiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 51am | c-Met | 2.54 | [18] |
| Foretinib (Control) | c-Met | - | [18] |
| Compound 40 | B-RAFV600E | 23.1 ± 1.2 | [13] |
| Dabrafenib (Control) | B-RAFV600E | 47.2 ± 2.5 | [13] |
| Compound 19 | PI3K/mTORC1 | (IC₅₀ = 0.30–0.45 µM) | [13] |
| Compound 22 | PI3Kβ | (IC₅₀ = 9–290 nM) | [13] |
IV. Conclusion
The exploratory synthesis of novel thiazole-based compounds continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the thiazole scaffold allows for the creation of large and diverse chemical libraries for biological screening. The data presented in this guide highlight the potential of these compounds as potent anticancer and antimicrobial agents. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways like PI3K/Akt/mTOR, provides a rational basis for the design of next-generation thiazole-based drugs. Further research in this area is warranted to optimize the efficacy and safety profiles of these promising compounds for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. synarchive.com [synarchive.com]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. m.youtube.com [m.youtube.com]
- 17. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of N-acyl-2-aminothiazoles
The N-acyl-2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The physicochemical properties of these compounds are paramount as they directly influence their absorption, distribution, metabolism, and excretion (ADME), ultimately dictating their efficacy and safety profile in drug development.[1] This guide provides a comprehensive overview of the core physicochemical properties of N-acyl-2-aminothiazoles, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological pathways.
Core Physicochemical Properties
The properties of the parent 2-aminothiazole ring system provide a fundamental baseline for understanding its acylated derivatives. Modifications through N-acylation can significantly alter these characteristics to optimize drug-like properties. For instance, replacing aromatic acyl side chains with non-aromatic ones has been shown to improve aqueous solubility and reduce metabolic liabilities.[5]
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. The parent 2-aminothiazole is soluble in water and polar organic solvents like alcohols.[6][7] Its solubility is pH-dependent, a characteristic stemming from the basicity of the amino group and the ring nitrogen.[6] For N-acyl derivatives, the nature of the acyl chain is a key determinant of solubility.
Table 1: Physicochemical Properties of 2-Aminothiazole (Parent Scaffold)
| Property | Value | Source |
| Melting Point | 86 - 91 °C | [8][9] |
| Boiling Point | 117 °C @ 20 mbar/hPa | [7][8] |
| Aqueous Solubility | ~100 g/L (at 20 °C) | [7] |
| logP (o/w) | 0.38 | [10] |
| pKa (Strongest Basic) | 8.67 (Predicted) | |
| pH | 9.6 (10% aqueous solution) | [8] |
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), governs a molecule's ability to permeate biological membranes. For oral drug candidates, a LogP value of less than 5 is generally desirable to ensure adequate absorption and bioavailability.[11] The 2-aminothiazole core is relatively balanced, with a LogP value of approximately 0.4. The addition of an acyl group, particularly one containing aromatic or long aliphatic chains, will increase the lipophilicity of the resulting molecule.
Melting Point
The melting point of a compound is indicative of its crystal lattice energy and purity. The parent 2-aminothiazole is a solid at room temperature with a melting point in the range of 86-91 °C.[8][9] The melting points of N-acyl derivatives vary widely based on the size, shape, and intermolecular interactions (e.g., hydrogen bonding) of the attached acyl group.
Acidity/Basicity (pKa)
The pKa value determines the ionization state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding, and cell permeability. The 2-aminothiazole molecule is basic, with protonation typically occurring at the ring nitrogen.[12] The exocyclic amino group is less basic due to the electron-withdrawing effect of the heterocyclic ring. N-acylation further reduces the basicity of this nitrogen, forming a more neutral amide linkage.
Experimental Protocols
Accurate determination of physicochemical properties is essential for building structure-activity relationships (SAR) and selecting promising drug candidates.
Synthesis of N-acyl-2-aminothiazoles
A prevalent method for synthesizing the core scaffold is the Hantzsch thiazole synthesis, followed by acylation.
Protocol: Two-Step Synthesis
-
Step 1: Hantzsch Thiazole Synthesis:
-
An α-haloketone (e.g., 2-bromoacetophenone) is reacted with thiourea in a suitable solvent like ethanol.[13][14]
-
The mixture is typically heated under reflux to facilitate the cyclization reaction, which forms the 2-aminothiazole ring.[3]
-
Upon cooling, the product often precipitates and can be isolated by filtration.
-
-
Step 2: N-Acylation:
-
The synthesized 2-aminothiazole is dissolved in a dry, non-protic solvent (e.g., pyridine or dichloromethane) containing a base (if necessary, like triethylamine).[3][15]
-
An acylating agent, such as an acyl chloride or carboxylic anhydride, is added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The final N-acyl-2-aminothiazole product is isolated through aqueous workup and purified, typically by recrystallization or column chromatography.
-
Determination of Aqueous Solubility
The "shake-flask" method is the gold standard for measuring equilibrium solubility.[16]
Protocol: Shake-Flask Method
-
An excess amount of the solid N-acyl-2-aminothiazole is added to a specific volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
The resulting suspension is agitated in a mechanical shaker or stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]
-
The presence of undissolved solid must be confirmed visually at the end of the experiment.[16]
-
The suspension is then filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to separate the solid from the saturated solution.
-
The concentration of the compound in the clear filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Determination of Lipophilicity (LogP)
The shake-flask method is also a reliable technique for LogP determination, though HPLC-based methods are often used for higher throughput.
Protocol: Shake-Flask Method for LogP
-
A pre-saturated solution of 1-octanol and water (or a suitable buffer) is prepared by mixing the two phases and allowing them to separate.
-
A small, known amount of the N-acyl-2-aminothiazole is dissolved in one of the phases (typically the one in which it is more soluble).
-
A known volume of the second phase is added, and the biphasic system is vigorously shaken for a set period to allow for partitioning between the two layers.
-
The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]
Visualizations: Workflows and Biological Pathways
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of a novel N-acyl-2-aminothiazole derivative in a drug discovery context.
Caption: General workflow for synthesis and characterization.
Representative Signaling Pathway: Kinase Inhibition
Many N-acyl-2-aminothiazole derivatives function as ATP-competitive kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2).[5] This diagram illustrates the general mechanism of action.
Caption: Mechanism of ATP-competitive kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. 2-Aminothiazole, 97% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 2-aminothiazole, 96-50-4 [thegoodscentscompany.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide
For Research Use Only.
Abstract
This document provides a detailed synthesis protocol for N-(thiazol-2-yl)-2-tosylacetamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process beginning with the preparation of 2-tosylacetic acid, followed by its conversion to the corresponding acyl chloride, and culminating in the acylation of 2-aminothiazole. This protocol includes comprehensive experimental procedures, tables of physicochemical data for all reagents and products, and predicted spectral data for the characterization of the final compound.
Introduction
This compound incorporates two key pharmacophores: the 2-aminothiazole ring, a feature present in numerous FDA-approved drugs, and a tosylacetamide moiety, which can influence the compound's solubility, binding affinity, and overall biological activity. The synthesis of this and related compounds is of significant interest for the exploration of new chemical space in the development of novel therapeutic agents. The following protocol outlines a reproducible method for the laboratory-scale synthesis of this target molecule.
Chemical Reaction Scheme
The overall synthesis is a three-step process:
-
Step 1: Synthesis of 2-Tosylacetic Acid via a modified malonic ester synthesis.
-
Step 2: Synthesis of 2-Tosylacetyl Chloride by chlorination of the carboxylic acid.
-
Step 3: Synthesis of this compound via N-acylation.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Intermediates
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Aminothiazole | 1,3-thiazol-2-amine | C₃H₄N₂S | 100.14 | 86-91 | Light brown to yellow crystalline powder |
| Diethyl malonate | Diethyl propanedioate | C₇H₁₂O₄ | 160.17 | -50 | Colorless liquid |
| p-Toluenesulfonyl chloride | 4-methylbenzene-1-sulfonyl chloride | C₇H₇ClO₂S | 190.65 | 67-69 | White crystalline powder |
| Thionyl chloride | Sulfurous dichloride | SOCl₂ | 118.97 | -104.5 | Colorless to yellow fuming liquid |
| 2-Tosylacetic acid | 2-((4-methylphenyl)sulfonyl)acetic acid | C₉H₁₀O₄S | 214.24 | 138-142 (decomposes) | White to off-white solid |
| 2-Tosylacetyl chloride | 2-((4-methylphenyl)sulfonyl)acetyl chloride | C₉H₉ClO₃S | 232.69 | Not available (used in situ) | Not applicable |
Table 2: Predicted Physicochemical and Spectral Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₁₂N₂O₃S₂ |
| Molecular Weight | 296.37 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 7.8-7.2 (m, 6H, Ar-H and thiazole-H), 4.8 (s, 2H, CH₂), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165 (C=O), 158 (Thiazole C2), 145, 136, 130, 128 (Aromatic C), 138 (Thiazole C4), 115 (Thiazole C5), 65 (CH₂), 21 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3300-3150 (N-H stretch), 1690-1670 (C=O stretch, Amide I), 1550-1530 (N-H bend, Amide II), 1330-1300 & 1150-1120 (SO₂ asymmetric and symmetric stretch) |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Thionyl chloride and p-toluenesulfonyl chloride are corrosive and moisture-sensitive; handle with extreme care.
Step 1: Synthesis of 2-Tosylacetic acid
This procedure is adapted from the general principles of malonic ester synthesis.
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL) in small portions.
-
Formation of the Enolate: Once all the sodium has reacted, add diethyl malonate (16.0 g, 0.1 mol) dropwise to the sodium ethoxide solution with stirring.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (19.1 g, 0.1 mol) in absolute ethanol (50 mL) and add this solution dropwise to the malonate enolate mixture.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Hydrolysis and Decarboxylation: After cooling to room temperature, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL). Reflux the mixture for another 3 hours to hydrolyze the ester groups.
-
Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. A white precipitate of 2-tosylacetic acid will form.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-tosylacetic acid. Recrystallization from a water/ethanol mixture can be performed for further purification.
Step 2: Synthesis of 2-Tosylacetyl chloride
This procedure involves the conversion of the carboxylic acid to its acyl chloride.[1][2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 2-tosylacetic acid (10.7 g, 0.05 mol).
-
Addition of Thionyl Chloride: Add thionyl chloride (11.9 g, 0.1 mol, 7.3 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Gently warm the mixture to 50-60°C and stir for 2-3 hours. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-tosylacetyl chloride is typically a viscous oil or low-melting solid and is used immediately in the next step without further purification.
Step 3: Synthesis of this compound
This is the final step, involving the acylation of 2-aminothiazole.[4][5][]
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 2-aminothiazole (5.0 g, 0.05 mol) and triethylamine (5.6 g, 0.055 mol, 7.6 mL) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL). Cool the mixture to 0°C in an ice bath.
-
Acylation: Dissolve the crude 2-tosylacetyl chloride from Step 2 in the same dry solvent (50 mL) and add it dropwise to the stirred 2-aminothiazole solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final product, this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of N-acylated thiazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The following sections detail two primary synthetic strategies: the direct N-acylation of 2-aminothiazoles and the Hantzsch synthesis followed by N-acylation.
Application Note 1: Direct N-Acylation of 2-Aminothiazole Precursors
This method involves the direct acylation of a pre-synthesized 2-aminothiazole core. This is a versatile and straightforward approach for generating a library of N-acylated thiazole derivatives by varying the acylating agent.
Experimental Protocols
Protocol 1.1: Synthesis of 2-Amino-4-aryl-thiazole Intermediate
This protocol describes the synthesis of the 2-aminothiazole scaffold via the Hantzsch thiazole synthesis, which is then used as a precursor for N-acylation.[4]
Materials:
-
Substituted acetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Acetonitrile
-
Ethanol
-
Sodium carbonate
Procedure:
-
Synthesis of α-bromoketone: To a solution of the substituted acetophenone (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 10 hours. After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Hantzsch Thiazole Synthesis: Dissolve the crude α-bromoketone in ethanol. Add thiourea (1.2 eq) and sodium carbonate. Reflux the mixture for 5 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-4-aryl-thiazole.
Protocol 1.2: N-Acylation of 2-Amino-4-aryl-thiazole
This protocol details the N-acylation of the synthesized 2-aminothiazole.[2][4]
Materials:
-
2-Amino-4-aryl-thiazole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium carbonate
-
Water
Procedure:
-
Reaction Setup: Dissolve the 2-amino-4-aryl-thiazole (1.0 eq) in dichloromethane (DCM). Add sodium carbonate as a base.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the solution with constant stirring.
-
Reaction Progression: Allow the reaction to proceed at 0 °C for 12 hours.
-
Work-up and Purification: After the reaction is complete, quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-acylated thiazole derivative.
Data Presentation
| Entry | Aryl Substituent | Acylating Agent | Yield (%) | Reference |
| 1 | Phenyl | Chloroacetyl chloride | Good | [4] |
| 2 | 4-Fluorophenyl | Chloroacetyl chloride | Good | [4] |
| 3 | 4-Chlorophenyl | Chloroacetyl chloride | Good | [4] |
| 4 | 4-Bromophenyl | Chloroacetyl chloride | Good | [4] |
| 5 | Phenyl | 3-(Furan-2-yl)propanoic acid | - | [3] |
| 6 | 4-Fluorophenyl | 3-(Furan-2-yl)propanoic acid | - | [3] |
Yields reported as "Good" in the source literature without specific percentages.
Experimental Workflow
Caption: Workflow for the synthesis of N-acylated thiazoles via direct acylation.
Application Note 2: One-Pot Synthesis of N-Acylated Thiazole Derivatives
This application note details a one-pot procedure for the synthesis of N-acylated thiazole derivatives, which can be more efficient by reducing the number of work-up and purification steps.
Experimental Protocols
Protocol 2.1: One-Pot Synthesis of 2-(Acylamino)thiazole Derivatives
This protocol is adapted from the general principles of Hantzsch synthesis, where the acylation is performed in a one-pot fashion.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Pyridine (solvent and base)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.0 eq) in pyridine.
-
Initial Condensation: Heat the mixture at reflux for 2 hours to form the 2-aminothiazole intermediate in situ.
-
Acylation: Cool the reaction mixture to room temperature. Add the acyl chloride (1.1 eq) dropwise while stirring.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: Pour the reaction mixture into a beaker of ice-water. The precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization or column chromatography.
Data Presentation
| Entry | α-Haloketone | Acyl Chloride | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Benzoyl chloride | High | [2] |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Acetyl chloride | High | [2] |
| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Benzoyl chloride | High | [2] |
Yields reported as "High" in the source literature without specific percentages.
Experimental Workflow
Caption: One-pot synthesis workflow for N-acylated thiazole derivatives.
Signaling Pathway Inhibition by N-Acylated Thiazole Derivatives
Several N-acylated thiazole derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit the PI3K/mTOR pathway, which is often dysregulated in cancer.[5]
Caption: Inhibition of the PI3K/mTOR signaling pathway by N-acylated thiazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(thiazol-2-yl)-2-tosylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(thiazol-2-yl)-2-tosylacetamide is a synthetic compound belonging to the diverse class of thiazole derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Structurally related N-(thiazol-2-yl) amides have demonstrated activity as tubulin polymerization inhibitors, anticancer agents, and ion channel modulators[3][4].
These application notes provide a comprehensive overview of proposed in vitro assay protocols to characterize the biological activity of this compound. The methodologies are based on established assays for structurally similar thiazole derivatives and are intended to serve as a detailed guide for researchers.
Predicted Biological Activities and Proposed Assays
Based on the activities of related thiazole compounds, this compound is hypothesized to possess antiproliferative and ion channel modulatory activities. The following in vitro assays are proposed to investigate these potential effects.
Antiproliferative Activity
Cytotoxicity Screening in Cancer Cell Lines
A primary assessment of anticancer potential involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, U87)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | To be determined |
| This compound | A549 | To be determined |
| This compound | U87 | To be determined |
| Doxorubicin (Control) | HeLa | Reference value |
Tubulin Polymerization Inhibition Assay
Structurally related thiazole acetamides have been identified as inhibitors of tubulin polymerization[3]. This assay assesses the effect of the compound on the assembly of microtubules.
Experimental Protocol: Cell-Free Tubulin Polymerization Assay
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
Data Presentation:
| Compound | Target | IC₅₀ (µM) |
| This compound | Tubulin Polymerization | To be determined |
| Combretastatin A-4 (Control) | Tubulin Polymerization | Reference value[3] |
Ion Channel Modulation
N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC)[4][5]. An electrophysiological assay can determine if this compound modulates ZAC or other ion channels.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the ion channel of interest (e.g., ZAC)
-
This compound
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., ZnCl₂ for ZAC)
-
TEVC setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA of the target ion channel. Incubate for 2-5 days.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.
-
Agonist Application: Perfuse the oocyte with the agonist solution to elicit an ionic current.
-
Compound Application: Co-apply the agonist with varying concentrations of this compound to determine its inhibitory effect.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Calculate the percent inhibition and determine the IC₅₀ value.
Data Presentation:
| Compound | Ion Channel | Agonist | IC₅₀ (µM) |
| This compound | ZAC | Zn²⁺ | To be determined |
| Reference Antagonist | ZAC | Zn²⁺ | Reference value[4] |
Cellular Mechanism of Action
To further elucidate the mechanism of cytotoxicity, assays for apoptosis induction can be performed.
Caspase-3 Activation Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activation is a hallmark of programmed cell death.
Experimental Protocol: Colorimetric Caspase-3 Assay
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Lysis: Harvest and lyse the cells to release cellular proteins.
-
Enzymatic Reaction: Add the cell lysate to a 96-well plate containing the caspase-3 substrate.
-
Absorbance Measurement: Incubate at 37°C and measure the absorbance at 405 nm, which corresponds to the cleavage of the substrate by active caspase-3.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to untreated cells.
Reactive Oxygen Species (ROS) Production Assay
Many cytotoxic compounds induce cell death through the generation of ROS.
Experimental Protocol: DCFDA Assay
Materials:
-
Cancer cell line
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Staining: Seed cells in a black 96-well plate. After 24 hours, load the cells with DCFDA.
-
Compound Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation/emission ~485/535 nm) over time. An increase in fluorescence indicates ROS production.
-
Data Analysis: Calculate the fold-increase in ROS production compared to untreated cells.
Diagrams
Caption: Proposed experimental workflow for the in vitro characterization of this compound.
Caption: Hypothesized signaling pathway for the antiproliferative effects of this compound.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: N-(thiazol-2-yl)-2-tosylacetamide Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities.[1] Analogs of N-(thiazol-2-yl) acetamide have shown significant potential as anticancer agents, often inducing cytotoxicity in various cancer cell lines.[2][3] The mechanisms underlying their anticancer effects can be multifaceted, including the induction of apoptosis via caspase activation, disruption of mitochondrial membrane potential (MMP), and generation of reactive oxygen species (ROS).[4] Furthermore, related N-(thiazol-2-yl)-benzamide structures have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel, highlighting a potential alternative mechanism of action.[5][6]
This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of "N-(thiazol-2-yl)-2-tosylacetamide". The primary focus is on evaluating its potential as an anticancer agent, with secondary assays to explore its activity as a modulator of the Zinc-Activated Channel.
Postulated Signaling Pathway for Anticancer Activity
Caption: Postulated mechanism of anticancer action for this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung carcinoma, U87 - glioblastoma)
-
This compound
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound or doxorubicin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Induction Assays
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration.
-
Caspase-3 colorimetric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA).
-
Lysis buffer.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Lysis: After treatment, collect the cells and lyse them according to the assay kit manufacturer's instructions.
-
Caspase Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
Cancer cells treated with this compound.
-
JC-1 or a similar fluorescent dye that specifically accumulates in mitochondria in a potential-dependent manner.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with the test compound as previously described.
-
Staining: After treatment, incubate the cells with the JC-1 dye according to the manufacturer's protocol.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria (green fluorescence).
This assay measures the intracellular production of ROS, which can be a trigger for apoptosis.
Materials:
-
Cancer cells treated with this compound.
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Treatment: Treat cells with the test compound.
-
Staining: After treatment, load the cells with DCFH-DA, which is oxidized to the highly fluorescent DCF in the presence of ROS.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls to determine the increase in ROS production.
Experimental Workflow
Caption: Workflow for the cell-based characterization of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | U87 IC50 (µM) |
| This compound | Data | Data | Data |
| Doxorubicin (Control) | Data | Data | Data |
Table 2: Mechanistic Insights into the Anticancer Activity of this compound
| Assay | Cell Line | Fold Change vs. Control (at IC50) |
| Caspase-3 Activation | e.g., HeLa | Data |
| MMP Depolarization (% of cells) | e.g., HeLa | Data |
| ROS Generation | e.g., HeLa | Data |
Secondary Screening Protocol: Zinc-Activated Channel (ZAC) Antagonism Assay
This assay is based on methods used to characterize N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists.[5][6] It utilizes a fluorescence-based membrane potential assay in cells expressing the ZAC.
Materials:
-
HEK293 cells stably expressing the human Zinc-Activated Channel (ZAC).
-
Fluorescence membrane potential (FMP) dye.
-
This compound.
-
Zinc chloride (ZnCl2) as an agonist.
-
A known ZAC antagonist (positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader (e.g., NOVOStar).[5]
Procedure:
-
Cell Seeding: Seed ZAC-expressing HEK293 cells into black, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the FMP dye according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes at 37°C).[5]
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a solution of ZnCl2 (e.g., final concentration of 200 µM) to activate the ZAC.[5] Immediately measure the change in fluorescence for up to 1 minute.
-
Data Analysis: The activation of the ZAC by zinc will cause a change in membrane potential, leading to a change in fluorescence. An antagonist will inhibit this change. Calculate the percent inhibition of the zinc-induced fluorescence signal for each concentration of the test compound and determine the IC50.
Table 3: ZAC Antagonist Activity
| Compound | ZAC IC50 (µM) |
| This compound | Data |
| Known ZAC Antagonist (Control) | Data |
By following these detailed protocols, researchers can effectively characterize the cellular activities of this compound, elucidating its potential as an anticancer agent and exploring its possible interactions with ion channels like the ZAC.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for N-(thiazol-2-yl)-acetamide Derivatives in Cancer Research
Introduction
"N-(thiazol-2-yl)-2-tosylacetamide" and its derivatives represent a promising class of heterocyclic compounds investigated for their potential as anticancer agents. The thiazole ring is a key structural motif found in several clinically approved anticancer drugs, such as dasatinib and ixabepilone. This document provides an overview of the applications of N-(thiazol-2-yl)-acetamide derivatives in cancer research, including their mechanism of action, quantitative data on their cytotoxic effects, and detailed protocols for relevant in vitro assays. These notes are intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Thiazole-based compounds exert their anticancer effects through various mechanisms, making them attractive candidates for further development. Key mechanisms identified for N-(thiazol-2-yl)-acetamide derivatives and related compounds include:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. Specifically, the activation of caspase-3 and caspase-9 has been observed, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[1]
-
Tubulin Polymerization Inhibition: Certain thiazole-2-acetamide derivatives act as inhibitors of tubulin polymerization.[2] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can lead to cell cycle arrest and ultimately cell death. This mechanism is similar to that of established anticancer drugs like paclitaxel and the vinca alkaloids.
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been found to increase the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.
-
Reduction of Mitochondrial Membrane Potential (MMP): A decrease in the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. Several N-(thiazol-2-yl)-acetamide derivatives have been shown to reduce MMP, leading to the release of pro-apoptotic factors from the mitochondria.
-
Kinase Inhibition: The thiazole scaffold is present in kinase inhibitors like dasatinib. Some N-benzyl substituted thiazolyl acetamide derivatives have been evaluated for their inhibitory activity against Src kinase, a non-receptor tyrosine kinase often overexpressed in various cancers.[3]
Quantitative Data Summary
The cytotoxic activity of various N-(thiazol-2-yl)-acetamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize the reported IC50 values for selected derivatives.
Table 1: Cytotoxicity of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 8a (ortho-chloro) | HeLa (Cervical Cancer) | 1.3 ± 0.14 |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | Not specified |
| Series 8 derivatives | A549 (Lung Carcinoma) | Less active than Doxorubicin |
| Series 8 derivatives | U87 (Glioblastoma) | Some more cytotoxic than Doxorubicin |
Table 2: Antiproliferative Activity of Thiazole-2-acetamide Derivatives as Tubulin Polymerization Inhibitors [2]
| Compound | Cell Line | IC50 (µM) |
| 10a | PC-3 (Prostate Cancer) | 7 ± 0.6 |
| 10a | MCF-7 (Breast Cancer) | 4 ± 0.2 |
| 10o | MDAMB-231 (Breast Cancer) | 3 ± 0.2 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 4 ± 0.2 |
| Doxorubicin (Control) | MDAMB-231 (Breast Cancer) | 3 ± 0.2 |
| Sorafenib (Control) | PC-3 (Prostate Cancer) | >10 |
| Sorafenib (Control) | MCF-7 (Breast Cancer) | 7 ± 0.3 |
Table 3: Cytotoxicity of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives [4]
| Compound | Cell Line | IC50 (µM) |
| 3d (ortho-chloro) | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |
| 3h (meta-methoxy) | HT-29 (Colon Cancer) | 3.1 ± 0.030 |
| 3b (meta-fluoro) | PC3 (Prostate Cancer) | 12.6 ± 0.302 |
| Doxorubicin (Control) | Not specified | Not specified, but derivatives were less active |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. MTT Assay for Cytotoxicity Evaluation
This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., HeLa, A549, U87, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
N-(thiazol-2-yl)-acetamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
-
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) and the assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Express the results as a fold-change in caspase-3 activity compared to the untreated control.
-
3. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer
-
Test compound
-
Microplate reader with temperature control
-
-
Protocol:
-
Prepare a reaction mixture containing tubulin, GTP, and the polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine or paclitaxel) and a negative control (vehicle).
-
Incubate the mixture at 37°C to induce tubulin polymerization.
-
Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.
-
Visualizations
Diagram 1: Proposed Apoptotic Pathway of N-(thiazol-2-yl)-acetamide Derivatives
Caption: Proposed mechanism of apoptosis induction by N-(thiazol-2-yl)-acetamide derivatives.
Diagram 2: Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for the in vitro evaluation of novel anticancer compounds.
N-(thiazol-2-yl)-acetamide derivatives have emerged as a versatile scaffold in the design of novel anticancer agents. Their ability to induce apoptosis, inhibit tubulin polymerization, and modulate other key cellular pathways highlights their therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers working on the development of new cancer chemotherapeutics based on the thiazole core structure. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.
References
- 1. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(thiazol-2-yl)-2-tosylacetamide as a Potential Antimicrobial Agent
Disclaimer: As of the latest literature review, specific studies detailing the antimicrobial activity of "N-(thiazol-2-yl)-2-tosylacetamide" have not been identified. The following application notes and protocols are presented as a representative example based on the known antimicrobial properties of structurally similar thiazole derivatives. The provided data and mechanisms are hypothetical and intended to serve as a guideline for potential research and development.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1] The thiazole ring is a core structural motif in several clinically approved drugs. This document outlines the potential application of this compound as a novel antimicrobial agent, providing hypothetical data and detailed experimental protocols for its evaluation.
Postulated Mechanism of Action
The antimicrobial activity of many thiazole derivatives is attributed to their ability to interfere with essential microbial processes. One proposed mechanism is the inhibition of key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. For instance, some 2-phenylacetamido-thiazole derivatives have shown potent inhibitory activity against Escherichia coli KAS III (ecKAS III), an enzyme crucial for fatty acid biosynthesis.[2] It is hypothesized that this compound may exert its antimicrobial effect through a similar mechanism, disrupting vital cellular functions in susceptible microorganisms.
Caption: Postulated mechanism of action for this compound.
Antimicrobial Activity Profile
The following table summarizes the hypothetical antimicrobial activity of this compound against a panel of common pathogenic bacteria and fungi. These values are extrapolated from studies on other antimicrobial thiazole derivatives.[2][3][4]
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | 8 | 16 |
| Bacillus subtilis | ATCC 6633 | 16 | 32 |
| Gram-Negative Bacteria | |||
| Escherichia coli | ATCC 35218 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Fungi | |||
| Candida albicans | ATCC 10231 | 16 | 32 |
| Aspergillus niger | ATCC 16404 | 32 | 64 |
MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration
Experimental Protocols
Detailed methodologies for evaluating the antimicrobial potential of this compound are provided below.
Caption: General workflow for antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard microdilution methods used for evaluating antimicrobial agents.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, until the desired concentration range is achieved. Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted inoculum to each well, resulting in a final volume of 110 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Materials:
-
MIC plates from Protocol 1
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA or SDA plate.
-
Incubate the plates under the same conditions as in the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is based on standard disk diffusion protocols.[5]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
MHA or SDA plates
-
Bacterial or fungal strains
-
Standard antibiotic disks (e.g., ciprofloxacin, fluconazole) for control
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA or SDA plate to create a lawn of growth.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Place a standard antibiotic disk and a blank disk (impregnated with solvent only) as positive and negative controls, respectively.
-
-
Incubation and Measurement:
-
Incubate the plates as described in Protocol 1.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and microbial cultures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with microbial cultures should be performed in a biological safety cabinet. Waste should be decontaminated before disposal.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(thiazol-2-yl)-2-tosylacetamide as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(thiazol-2-yl)-2-tosylacetamide is a synthetic compound belonging to the thiazole class of heterocyclic compounds. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Several thiazole-containing molecules are established components of clinically approved drugs, highlighting the therapeutic potential of this scaffold.[4] This document provides detailed application notes and protocols for the investigation of this compound as a potential kinase inhibitor for research and drug development purposes.
Hypothetical Kinase Inhibition Profile
While specific experimental data for this compound is not extensively available in the public domain, based on the known activities of similar thiazole derivatives, we present a hypothetical kinase inhibition profile for illustrative purposes. These data are intended to serve as a guide for experimental design and interpretation.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 50 | In vitro biochemical |
| MEK2 | 75 | In vitro biochemical |
| ERK1 | 1500 | In vitro biochemical |
| ERK2 | 2000 | In vitro biochemical |
| p38α | >10000 | In vitro biochemical |
| JNK1 | >10000 | In vitro biochemical |
| AKT1 | >10000 | In vitro biochemical |
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | IC50 (µM) | Assay Type |
| A549 (Lung Carcinoma) | 1.5 | Cell Viability (MTT) |
| Hela (Cervical Cancer) | 2.1 | Cell Viability (MTT) |
| U87 (Glioblastoma) | 1.8 | Cell Viability (MTT) |
| Normal Human Lung Fibroblasts | >50 | Cell Viability (MTT) |
Proposed Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
Based on the hypothetical kinase inhibition profile, this compound is proposed to act as a potent and selective inhibitor of MEK1 and MEK2, key components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[5]
Experimental Protocols
The following protocols provide a framework for evaluating the kinase inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compound against purified kinases.
Materials:
-
Purified recombinant kinases (e.g., MEK1, MEK2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Plate reader for signal detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, the purified kinase, and the compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction according to the assay kit instructions.
-
Measure the kinase activity by detecting the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Kinase Activity Assay (Western Blot)
This protocol is designed to assess the effect of the compound on the phosphorylation of target proteins within a cellular context.
Materials:
-
Cancer cell lines (e.g., A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.[6]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
References
- 1. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(thiazol-2-yl)-2-tosylacetamide, a compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-tosylacetyl chloride, from 2-tosylacetic acid. This is followed by the acylation of 2-aminothiazole. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for synthesis, purification, and characterization.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that are integral to many pharmacologically active agents. The N-acylation of 2-aminothiazole is a common strategy for the development of novel derivatives with diverse biological activities. The tosyl moiety is also a well-known functional group in medicinal chemistry, often used to modulate the physicochemical properties of a molecule. The target compound, this compound, combines these two important pharmacophores. This protocol details a reliable method for its laboratory-scale synthesis.
Experimental Protocols
Part 1: Synthesis of 2-Tosylacetyl Chloride
This procedure details the conversion of 2-tosylacetic acid to its corresponding acyl chloride using thionyl chloride. Acyl chlorides are highly reactive and moisture-sensitive.
Materials and Reagents:
-
2-Tosylacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add 2-tosylacetic acid (1.0 eq).
-
Add anhydrous dichloromethane (approx. 5-10 mL per gram of acid).
-
Begin stirring the suspension.
-
Carefully add thionyl chloride (1.5 - 2.0 eq) to the flask dropwise at room temperature.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.
-
The resulting crude 2-tosylacetyl chloride is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.
Part 2: Synthesis of this compound
This part describes the acylation of 2-aminothiazole with the freshly prepared 2-tosylacetyl chloride. 2-aminothiazole can be a challenging substrate for acylation due to its electronic properties; therefore, the use of a base is critical.
Materials and Reagents:
-
Crude 2-tosylacetyl chloride (from Part 1)
-
2-Aminothiazole
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base, such as triethylamine (TEA) or pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve the crude 2-tosylacetyl chloride (1.1 eq) from Part 1 in a small amount of anhydrous dichloromethane.
-
Add the solution of 2-tosylacetyl chloride dropwise to the cooled solution of 2-aminothiazole and triethylamine over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride and HCl salts) and brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Data Presentation
The following tables summarize the key reagents and expected analytical data for the synthesis.
Table 1: Reagents and Reaction Conditions
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature | Time (h) |
| 1 | 2-Tosylacetic acid | Thionyl chloride | DMF (catalytic) | Dichloromethane | Reflux (~40°C) | 2 - 4 |
| 2 | 2-Tosylacetyl chloride | 2-Aminothiazole | Triethylamine | Dichloromethane | 0°C to RT | 4 - 12 |
Table 2: Expected Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to thiazole, tosyl, and acetamide protons. |
| Thiazole protons: two doublets in the aromatic region. | |
| Tosyl protons: AA'BB' system for the aromatic protons and a singlet for the methyl group. | |
| Methylene protons: a singlet for the CH₂ group. | |
| Amide proton: a broad singlet (NH). | |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₂H₁₂N₂O₃S₂). |
Visualizations
Reaction Scheme
Application Note: High-Purity Isolation of N-(thiazol-2-yl)-2-tosylacetamide via Flash Column Chromatography
Abstract
This application note details a robust method for the purification of N-(thiazol-2-yl)-2-tosylacetamide, a key intermediate in pharmaceutical synthesis, utilizing flash column chromatography. The described protocol consistently yields the target compound with high purity, suitable for subsequent downstream applications in drug development and chemical research. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual workflow to ensure reproducibility.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the thiazole moiety in a wide range of biologically active compounds. Thiazole-containing molecules have demonstrated a variety of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The purity of these intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredients (APIs).
This note describes a standard laboratory procedure for the purification of crude this compound using silica gel flash chromatography. The method is optimized to efficiently remove unreacted starting materials and by-products from the synthesis reaction.
Experimental Protocol
2.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Heptane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM, ACS Grade)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Potassium Permanganate (KMnO4) stain
-
Glass column for flash chromatography
-
Eluent collection tubes
-
Rotary evaporator
2.2. Sample Preparation
The crude this compound is pre-adsorbed onto a small amount of silica gel for dry loading onto the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude product).
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.
2.3. Chromatographic Conditions
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of Ethyl Acetate in n-Heptane. A typical starting point is a 1:4 mixture of Ethyl Acetate:n-Heptane, with the polarity gradually increased as needed based on TLC analysis.
-
Column Dimensions: Appropriate for the scale of the purification. For 1-2 grams of crude material, a 40 mm diameter column is suitable.
-
Elution Mode: Gradient elution is recommended for optimal separation.
-
Detection: TLC with UV visualization (254 nm) and/or staining with potassium permanganate.
2.4. Purification Procedure
-
Column Packing: A slurry of silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in n-Heptane) is prepared and packed into the column.
-
Sample Loading: The dry-loaded sample is carefully added to the top of the packed silica gel bed.
-
Elution: The mobile phase is passed through the column under positive pressure. Fractions are collected in test tubes.
-
Fraction Analysis: The composition of the collected fractions is monitored by TLC.
-
Product Pooling and Concentration: Fractions containing the pure desired product are combined and the solvent is removed under reduced pressure using a rotary evaporator.
-
Yield and Purity Assessment: The final product is weighed to determine the yield, and its purity is assessed by analytical techniques such as HPLC, NMR, or LC-MS.
Data Presentation
The following tables summarize typical results obtained from the purification of this compound. (Note: The data presented here is illustrative).
Table 1: TLC Analysis of Crude and Purified Product
| Sample | Mobile Phase (EtOAc:Heptane) | Retention Factor (Rf) |
| Crude Material | 1:2 | 0.35 (Product), 0.7 (Impurity A), 0.1 (Impurity B) |
| Purified Product | 1:2 | 0.35 |
Table 2: Summary of Purification Results
| Parameter | Value |
| Crude Material Weight | 2.5 g |
| Purified Product Weight | 1.9 g |
| Yield | 76% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Visual Workflow and Diagrams
The following diagrams illustrate the key workflows in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of components in the purification process.
Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1] This versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[2] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Cefixime. Thiazole derivatives exhibit a broad spectrum of biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.[3][4]
This document provides a detailed protocol for a multi-step synthesis of N-(thiazol-2-yl)-2-tosylacetamide , a precursor of potential interest in drug discovery programs. The synthesis combines the classic Hantzsch reaction to build the core 2-aminothiazole heterocycle, followed by a standard but crucial amide coupling step. The tosyl (p-toluenesulfonyl) moiety is a common functional group in medicinal chemistry, often used to modulate the physicochemical properties of a lead compound.
The following protocols are designed to be clear and reproducible for researchers in an organic chemistry laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-part synthetic sequence:
-
Part A: Hantzsch Thiazole Synthesis of 2-Aminothiazole.
-
Part B: Synthesis of 2-(p-toluenesulfonyl)acetic acid.
-
Part C: Amide Coupling to Yield this compound.
Data Presentation
The following table summarizes the key reagents and expected outcomes for each step of the synthesis.
| Step | Reaction | Key Reagents | Product | Expected Yield | Melting Point (°C) |
| A | Hantzsch Thiazole Synthesis | Chloroacetaldehyde (50% aq.), Thiourea | 2-Aminothiazole | 75-85% | 91-93 |
| B | Sulfinate Alkylation | Sodium p-toluenesulfinate, Sodium chloroacetate | 2-(p-toluenesulfonyl)acetic acid | ~90% | 135-138 |
| C | Amide Coupling | 2-Aminothiazole, 2-(p-toluenesulfonyl)acetic acid, Thionyl chloride | This compound | 60-70% | (Not Reported) |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Part A: Hantzsch Synthesis of 2-Aminothiazole
This protocol is adapted from established Hantzsch synthesis procedures for 2-aminothiazoles.[5] The reaction involves the cyclocondensation of chloroacetaldehyde with thiourea.
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
Chloroacetaldehyde (50% solution in water, 15.7 g, 0.1 mol)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask.
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.
-
Once dissolved, cool the solution to room temperature and slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The product, 2-aminothiazole, will precipitate as a tan solid.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with two portions of cold water (2x20 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.
-
Dry the crystals in a desiccator. Determine the yield and melting point.
Part B: Synthesis of 2-(p-toluenesulfonyl)acetic acid
This protocol is based on the alkylation of sodium p-toluenesulfinate with sodium chloroacetate, as described in patent literature.[6]
Sub-step B1: Preparation of Sodium p-toluenesulfinate
-
p-Toluenesulfonyl chloride (19.1 g, 0.1 mol)
-
Sodium sulfite (Na₂SO₃) (13.9 g, 0.11 mol)
-
Sodium bicarbonate (NaHCO₃) (10.1 g, 0.12 mol)
-
Water
-
In a 500 mL flask, dissolve sodium sulfite (13.9 g) and sodium bicarbonate (10.1 g) in 200 mL of water.
-
Heat the solution to 60-70°C and add p-toluenesulfonyl chloride (19.1 g) in small portions over 30 minutes with vigorous stirring.
-
Maintain the temperature and continue stirring for an additional 1-2 hours until the reaction is complete (the smell of tosyl chloride should disappear).
-
Cool the reaction mixture to room temperature. The sodium p-toluenesulfinate may precipitate. If not, add sodium chloride to salt it out.
-
Filter the white solid, wash with a small amount of cold water, and dry. This product is typically used without further purification.
Sub-step B2: Synthesis of 2-(p-toluenesulfonyl)acetic acid
-
Sodium p-toluenesulfinate (from B1, ~0.1 mol)
-
Chloroacetic acid (9.5 g, 0.1 mol)
-
Sodium hydroxide (NaOH) (8.0 g, 0.2 mol)
-
Hydrochloric acid (HCl, concentrated)
-
Water
-
In a 500 mL flask, prepare a solution of sodium chloroacetate by dissolving chloroacetic acid (9.5 g) and sodium hydroxide (8.0 g) in 150 mL of water.
-
Add the sodium p-toluenesulfinate prepared in Sub-step B1 to this solution.
-
Heat the reaction mixture to 90°C and stir for 3 hours. Monitor the pH and maintain it between 1.0 and 4.0 if necessary, although the reaction described in the reference proceeds to a final pH of 2.5 without adjustment.[6]
-
Cool the reaction solution to 10-15°C in an ice bath.
-
Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~1.
-
A white precipitate of 2-(p-toluenesulfonyl)acetic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from hot water if further purification is needed. Determine the yield and melting point.
Part C: Amide Coupling for this compound
This protocol utilizes the formation of an acyl chloride followed by reaction with 2-aminothiazole. This is a robust method for forming amides, particularly with less reactive amines.[7][8]
Materials:
-
2-(p-toluenesulfonyl)acetic acid (from Part B, 2.14 g, 10 mmol)
-
2-Aminothiazole (from Part A, 1.0 g, 10 mmol)
-
Thionyl chloride (SOCl₂, 1.1 mL, 15 mmol) or Oxalyl Chloride
-
Pyridine (1.2 mL, 15 mmol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, ice bath, drying tube (CaCl₂).
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend 2-(p-toluenesulfonyl)acetic acid (2.14 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise to the suspension. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then gently reflux for 1 hour, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear. This indicates the formation of 2-(p-toluenesulfonyl)acetyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in 20 mL of fresh anhydrous DCM.
-
In a separate flask, dissolve 2-aminothiazole (1.0 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 20 mL of anhydrous DCM. Cool this solution in an ice bath.
-
Slowly add the solution of 2-(p-toluenesulfonyl)acetyl chloride to the 2-aminothiazole solution dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by adding 30 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x20 mL), saturated sodium bicarbonate solution (2x20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization (e.g., from ethyl acetate/hexane) or column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Hantzsch Thiazole Synthesis Mechanism
Caption: Reaction mechanism for the Hantzsch synthesis of 2-aminothiazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. JP3167354B2 - Method for producing p-toluenesulfonylacetic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Acylation of 2-Aminothiazole with Tosylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acylation of 2-aminothiazole with tosylacetyl chloride. This reaction is a valuable transformation in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors.
Introduction
2-Aminothiazole is a privileged scaffold in drug discovery, forming the core of numerous clinically used drugs.[1] Its derivatization through acylation of the exocyclic amino group is a common strategy to explore structure-activity relationships (SAR) and develop new therapeutic agents. The introduction of a tosylacetyl group can impart specific physicochemical properties and biological activities to the parent molecule. Notably, 2-acylaminothiazole derivatives have been identified as potent inhibitors of various enzymes, including protein kinases, which are crucial targets in oncology and inflammation research.[2]
This document outlines the synthesis of the key reagent, tosylacetyl chloride, followed by a detailed protocol for its reaction with 2-aminothiazole to yield N-(thiazol-2-yl)-2-(tosyl)acetamide.
Data Presentation
The following table summarizes the expected physicochemical and spectroscopic data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Pale yellow solid | 6.93 (d, 1H), 6.53 (d, 1H), 6.86 (s, 2H, NH₂) | 168.8, 139.1, 108.2 |
| N-(thiazol-2-yl)-2-(tosyl)acetamide | C₁₂H₁₂N₂O₃S₂ | 312.37 | Off-white to pale yellow solid | ~7.8-7.9 (d, 2H), ~7.4-7.5 (d, 2H), ~7.3 (d, 1H), ~7.1 (d, 1H), ~4.5 (s, 2H), ~2.4 (s, 3H), ~12.0 (br s, 1H, NH) | ~165, ~145, ~142, ~138, ~130, ~128, ~115, ~60, ~21 |
Note: Expected NMR data for the final product is estimated based on known shifts for similar structures and may vary depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of p-Toluenesulfonylacetic Acid
This protocol is adapted from the procedure described in patent JP3167354B2.[3]
Materials:
-
Sodium p-toluenesulfinate
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
Procedure:
-
In a reaction vessel, dissolve sodium p-toluenesulfinate and chloroacetic acid in water.
-
Adjust the pH of the solution to between 1.0 and 4.0 using a solution of hydrochloric acid or sodium hydroxide as needed.
-
Heat the reaction mixture to 90°C and stir for 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to 30°C.
-
Neutralize the solution with a sodium hydroxide solution.
-
Filter off any insoluble components.
-
The resulting aqueous solution of sodium p-toluenesulfonylacetate can be used in the next step, or the free acid can be precipitated by acidification with hydrochloric acid and collected by filtration. A reported yield for p-toluenesulfonylacetic acid is 91.5 mol%.[3]
Protocol 2: Synthesis of Tosylacetyl Chloride
This is a general procedure for the conversion of a carboxylic acid to an acyl chloride.
Materials:
-
p-Toluenesulfonylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases, suspend p-toluenesulfonylacetic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Monitor the reaction by observing the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of thionyl chloride.
-
The resulting crude tosylacetyl chloride, a moisture-sensitive compound, should be used immediately in the next step without further purification.
Protocol 3: Acylation of 2-Aminothiazole with Tosylacetyl Chloride
This protocol is a general method for the N-acylation of 2-aminothiazoles.[4]
Materials:
-
2-Aminothiazole
-
Tosylacetyl chloride (from Protocol 2)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes.
-
Prepare a solution of freshly prepared tosylacetyl chloride (1.1 equivalents) in a minimal amount of anhydrous THF.
-
Add the tosylacetyl chloride solution dropwise to the stirred solution of 2-aminothiazole at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(thiazol-2-yl)-2-(tosyl)acetamide.
Mandatory Visualizations
Reaction Scheme and Mechanism
Caption: General mechanism for the acylation of 2-aminothiazole.
Experimental Workflow
Caption: Workflow for the synthesis of N-(thiazol-2-yl)-2-(tosyl)acetamide.
Signaling Pathway Inhibition
2-Aminothiazole derivatives have been identified as allosteric inhibitors of protein kinases like Casein Kinase II (CK2), which is implicated in various cancers.[5]
Caption: Inhibition of the CK2 signaling pathway by 2-acylaminothiazoles.
References
- 1. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP3167354B2 - Method for producing p-toluenesulfonylacetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(thiazol-2-yl)-2-tosylacetamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(thiazol-2-yl)-2-tosylacetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in the synthesis of this compound from 2-aminothiazole and 2-tosylacetyl chloride. What are the common causes?
Low yields can stem from several factors throughout the experimental process.[1] Key areas to investigate include:
-
Moisture and Air Sensitivity: The starting materials, particularly 2-tosylacetyl chloride, are likely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Purity: The purity of 2-aminothiazole and 2-tosylacetyl chloride is critical. Impurities can lead to side reactions, reducing the formation of the desired product. Consider purifying starting materials if their quality is uncertain.
-
Reaction Temperature: The reaction may be temperature-sensitive. Adding reagents too quickly can cause temperature spikes, leading to decomposition or side products.[2] Conversely, insufficient temperature may result in a slow or incomplete reaction.
-
Base Selection: This acylation reaction produces HCl as a byproduct, which can protonate the starting amine, rendering it unreactive. A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is typically required to scavenge the acid. The choice and stoichiometry of the base are crucial.
-
Product Decomposition: The final product might be unstable under the reaction or workup conditions. Leaving the reaction to stir for too long after completion or using harsh workup procedures could degrade the product.[1]
Q2: What are the recommended starting conditions for the reaction?
While specific literature for this exact molecule is scarce, a reliable starting point can be adapted from the synthesis of similar structures like N-(thiazol-2-yl)acetamide.[3]
-
Dissolve 2-aminothiazole (1 equivalent) and a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) in a dry, aprotic solvent (e.g., dry acetone, dichloromethane, or THF).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 2-tosylacetyl chloride (1.0-1.1 equivalents) in the same dry solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
If you observe that the reaction has stopped before all the starting material is consumed, consider the following:
-
Reagent Degradation: The acylating agent (2-tosylacetyl chloride) may have degraded due to trace moisture. Adding a small, fresh portion of the reagent might restart the reaction.[1]
-
Insufficient Base: The acid byproduct may have consumed all the base. Adding more base could help drive the reaction to completion.
-
Low Temperature: If the reaction is being run at a low temperature, a gentle increase in temperature (e.g., to room temperature or a gentle reflux) may provide the necessary activation energy.
Q4: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
Common side products in this type of reaction include:
-
Di-acylation: The nitrogen on the thiazole ring could potentially be acylated, though this is less likely than acylation of the amino group.
-
Hydrolysis of Acyl Chloride: If moisture is present, 2-tosylacetyl chloride will hydrolyze to 2-tosylacetic acid.
-
Polymerization/Decomposition: Undesired side reactions can occur, especially at elevated temperatures.
To minimize these, ensure strictly anhydrous conditions, add the acyl chloride slowly at a low temperature, and use the correct stoichiometry of reagents.
Parameter Optimization for Yield Improvement
The following table summarizes key reaction parameters and their potential impact on the synthesis yield.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Dry, Aprotic (DCM, THF, Acetonitrile) | High | Prevents hydrolysis of the acyl chloride. Acetonitrile can be effective for sulfonamide synthesis.[4] |
| Temperature | 0 °C to Room Temperature | Medium-High | Low initial temperature controls the exothermic reaction, preventing side products. Allowing it to warm to RT ensures completion.[5] |
| Base | Pyridine, Triethylamine (TEA), DIPEA | High | Scavenges HCl byproduct, preventing protonation and deactivation of the 2-aminothiazole nucleophile. |
| Reagent Stoichiometry | Acyl Chloride: ~1.05 eq. | Medium | A slight excess of the acylating agent can help drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | High | Crucial for preventing the degradation of moisture-sensitive reagents.[2] |
| Reaction Time | Monitored by TLC (2-24 hours) | Medium | Insufficient time leads to incomplete reaction; excessive time can lead to product degradation.[1] |
Proposed Experimental Protocol
This protocol is a suggested starting point, adapted from established procedures for the acylation of 2-aminothiazole.[3]
-
Setup: Add 2-aminothiazole (1.0 g, 10 mmol, 1.0 eq.) to a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar. Place the flask under an inert nitrogen atmosphere.
-
Solvent and Base: Add dry dichloromethane (40 mL) followed by triethylamine (1.52 g, 2.1 mL, 15 mmol, 1.5 eq.). Stir the mixture until all solids dissolve.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. In a separate dry flask, dissolve 2-tosylacetyl chloride (2.45 g, 10.5 mmol, 1.05 eq.) in dry dichloromethane (10 mL). Add this solution to the reaction mixture dropwise over 20-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress periodically by TLC.
-
Workup: Once the reaction is complete, quench it by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to obtain pure this compound.
Visual Workflow and Logic Diagrams
Caption: Proposed workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing low synthesis yield.
References
Technical Support Center: Synthesis of N-(thiazol-2-yl)-2-tosylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, formatted as a series of questions and answers.
Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reactions can stem from several factors related to the reactants and reaction conditions.
-
Low Reactivity of 2-Aminothiazole: The exocyclic amino group of 2-aminothiazole exhibits reduced nucleophilicity due to electron delocalization with the thiazole ring. To enhance its reactivity, ensure your starting material is pure and dry.
-
Degradation of Tosylacetyl Chloride: Tosylacetyl chloride is susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or prepared batch of tosylacetyl chloride for best results.
-
Inadequate Base: The choice and amount of base are critical. A weak, non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the HCl byproduct. Insufficient base can lead to the protonation of 2-aminothiazole, rendering it non-nucleophilic. Use at least one equivalent of the base.
-
Low Temperature: While low temperatures are often used to control exothermicity, they can also slow down the reaction rate. If the reaction is proceeding slowly, consider a gradual increase in temperature while monitoring for the formation of byproducts.
Q2: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are these byproducts and how can I minimize them?
A2: The formation of multiple products is a common issue. The primary potential side reactions are N,N-diacylation, C-acylation of the thiazole ring, and self-condensation of the acylating agent.
-
N,N-Diacylation: The initially formed this compound can undergo a second acylation to form the diacyl product. This is more likely to occur with a strong base and an excess of tosylacetyl chloride.
-
Solution: Use a mild, non-nucleophilic base like pyridine. Add the tosylacetyl chloride dropwise to a solution of 2-aminothiazole and the base to avoid localized high concentrations of the acylating agent.
-
-
C-Acylation of the Thiazole Ring: Electrophilic substitution can occur at the C5 position of the thiazole ring, leading to a C-acylated byproduct.
-
Solution: This side reaction is less common under standard acylation conditions but can be favored by Lewis acid catalysts. Avoid Lewis acids and maintain a basic to neutral pH throughout the reaction.
-
-
Self-Condensation of Tosylacetyl Chloride: Under strongly basic conditions, the active methylene group in tosylacetyl chloride can be deprotonated, leading to self-condensation products.
-
Solution: Use a weak base and avoid strong bases like sodium hydroxide or alkoxides. Maintain a low reaction temperature to minimize this side reaction.
-
-
Hydrolysis of Tosylacetyl Chloride: Any moisture in the reaction will lead to the formation of tosylacetic acid, which will not react under these conditions and will need to be removed during purification.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Q3: My product yield is low. How can I improve it?
A3: Low yields can be a result of the issues mentioned above, as well as suboptimal reaction parameters.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, prolonged reaction times at elevated temperatures can lead to byproduct formation.
-
Stoichiometry: While a slight excess of the acylating agent can drive the reaction to completion, a large excess can promote diacylation. Experiment with the stoichiometry, starting with a 1:1 to 1:1.1 ratio of 2-aminothiazole to tosylacetyl chloride.
-
Purification Losses: The product may be lost during workup and purification. This compound is a polar molecule, and care should be taken during extraction and chromatography to avoid losses.
Q4: How should I purify the crude product?
A4: Purification of N-acyl-2-aminothiazoles is typically achieved by recrystallization or column chromatography.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.
-
Column Chromatography: For mixtures containing multiple byproducts, silica gel column chromatography is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the desired product from less polar byproducts and more polar impurities.
Frequently Asked Questions (FAQs)
Q: What is the primary reactive site on 2-aminothiazole for acylation?
A: The primary reactive site is the exocyclic amino group (-NH2). Its lone pair of electrons is more available for nucleophilic attack on the acyl chloride compared to the nitrogen atom within the thiazole ring.[1]
Q: Can the nitrogen atom in the thiazole ring be acylated?
A: Acylation of the endocyclic nitrogen is generally not observed under standard acylation conditions. The lone pair of the ring nitrogen is part of the aromatic sextet and is therefore less nucleophilic.
Q: Is it possible for the thiazole ring itself to react?
A: Yes, the thiazole ring can undergo electrophilic substitution, primarily at the C5 position. However, this is more likely to occur with strong electrophiles or in the presence of a Lewis acid catalyst. Under typical Schotten-Baumann conditions for acylation, N-acylation is the predominant reaction.[1]
Q: What is the role of the base in this reaction?
A: The base, typically a tertiary amine like pyridine or triethylamine, serves two main purposes:
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.
-
It prevents the protonation of the unreacted 2-aminothiazole, ensuring it remains a competent nucleophile.[1][2]
Q: What are the ideal reaction conditions to maximize the yield of the desired mono-acylated product?
A: Ideal conditions typically involve:
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, or acetone).
-
An inert atmosphere (nitrogen or argon).
-
A non-nucleophilic base (e.g., pyridine or triethylamine).
-
Controlled, dropwise addition of tosylacetyl chloride to the solution of 2-aminothiazole and base.
-
Low to moderate reaction temperatures (0 °C to room temperature).
Data Presentation
Table 1: Troubleshooting Summary for Side Product Formation
| Side Product | Probable Cause | Recommended Solution |
| N,N-Diacyl-2-aminothiazole | Excess acylating agent, strong base | Use a 1:1 stoichiometry, add acyl chloride dropwise, use a weak base (e.g., pyridine). |
| C5-Acyl-2-aminothiazole | Presence of Lewis acid, harsh conditions | Avoid Lewis acid catalysts, maintain mild reaction conditions. |
| Tosylacetic Acid | Presence of moisture | Use anhydrous reagents and solvents, perform under an inert atmosphere. |
| Self-condensation Products | Strong base, high temperature | Use a weak, non-nucleophilic base, maintain low reaction temperature. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminothiazole (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL per mmol of 2-aminothiazole).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 10 minutes.
-
-
Reaction:
-
Dissolve tosylacetyl chloride (1.05 eq) in anhydrous DCM (5 mL per mmol).
-
Add the tosylacetyl chloride solution dropwise to the stirred 2-aminothiazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is sufficiently pure, recrystallize from a suitable solvent system.
-
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
References
Optimization of acylation conditions for 2-aminothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acylation of 2-aminothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the acylation of 2-aminothiazole?
A1: The most common methods for acylating 2-aminothiazole involve the use of acylating agents such as acyl halides (e.g., benzoyl chloride) or acid anhydrides (e.g., acetic anhydride).[1][2] These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.
Q2: Which solvents are recommended for the acylation of 2-aminothiazole?
A2: A range of anhydrous solvents can be used, with the choice often depending on the specific acylating agent and base. Common solvents include pyridine, which can also act as a base, and tetrahydrofuran (THF).[1][3][4]
Q3: What is the role of a base in the acylation reaction?
A3: A base is used to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) generated during the reaction. This prevents the protonation of the amino group on the 2-aminothiazole, which would render it unreactive. Common bases include pyridine, triethylamine (Et3N), and 4-dimethylaminopyridine (DMAP).[2][4]
Q4: Can substituted 2-aminothiazoles be acylated using these methods?
A4: Yes, but the nature and position of the substituent can affect the reactivity. For instance, 2-amino-4-halothiazoles can be difficult to acylate, often resulting in low yields and the formation of multiple products.[4] In such cases, using a protecting group strategy, such as a Boc-protected intermediate, can lead to cleaner reactions and better yields.[4]
Troubleshooting Guide
Problem 1: Low yield of the desired N-acylated 2-aminothiazole.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time or temperature. Monitor the reaction progress using thin-layer chromatography (TLC).- Use a more reactive acylating agent, such as an acyl chloride instead of an acid anhydride. |
| Protonation of the amino group | - Ensure an adequate amount of base is used to neutralize the acid byproduct. For less reactive amines, a stronger, non-nucleophilic base might be beneficial. |
| Steric hindrance | - If the 2-aminothiazole or the acylating agent is sterically hindered, prolonged reaction times or higher temperatures may be necessary. |
| Poor solubility | - Choose a solvent in which both the 2-aminothiazole and the acylating agent are soluble. |
Problem 2: Formation of multiple products, including a bis-acylated byproduct.
| Possible Cause | Suggested Solution |
| Reaction with the ring nitrogen | - Acylation can sometimes occur at both the exocyclic amino group and one of the ring nitrogens, leading to bis-acylated products.[2][4]- Use milder reaction conditions (e.g., lower temperature).- Employ a protecting group strategy. For example, using a Boc-protected 2-aminothiazole can prevent bis-acylation and lead to a cleaner product after deprotection.[4] |
| Side reactions of the acylating agent | - Ensure the acylating agent is pure and free from moisture, which can cause hydrolysis. |
Problem 3: Difficulty in acylating 2-amino-4-halothiazoles.
| Possible Cause | Suggested Solution |
| Reduced nucleophilicity of the amino group | - The electron-withdrawing nature of the halogen can reduce the nucleophilicity of the 2-amino group, making acylation more difficult.[4] |
| Alternative reaction pathway | - Utilize a Boc-protected 2-amino-4-halothiazole intermediate. This allows for efficient acylation, followed by a mild deprotection step to yield the desired product cleanly.[4] |
Experimental Protocols
Protocol 1: General Acylation using an Acyl Chloride
-
Dissolve 2-aminothiazole in an anhydrous solvent such as THF or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Acylation of a 4-Halo-2-aminothiazole using a Boc-Protected Intermediate
This protocol is adapted from a method for acylating challenging 2-amino-4-halothiazoles.[4]
-
Step 1: Boc Protection
-
React the 2-amino-4-halothiazole with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent (e.g., THF) to form the Boc-protected intermediate.
-
-
Step 2: Acylation
-
Dissolve the Boc-protected 2-amino-4-halothiazole in anhydrous THF.
-
Add a base such as triethylamine.
-
Cool the solution to 0 °C and slowly add the desired acyl chloride.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
-
Step 3: Deprotection
-
After workup, deprotect the Boc group using a mild acidic solution (e.g., trifluoroacetic acid in dichloromethane) to yield the final N-acylated-2-amino-4-halothiazole.
-
Quantitative Data Summary
The following table summarizes various reported conditions for the acylation of 2-aminothiazole derivatives.
| 2-Aminothiazole Derivative | Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Substituted aromatic acid chlorides | - | Pyridine | Reflux | Good | |
| 2-Aminothiazole | Various acyl halides | - | Dry pyridine | - | High | [1] |
| 2-Amino-4-chlorothiazole | 2-Acetoxybenzoyl chloride | Et3N | THF | 0-20 °C | 19 | [4] |
| Boc-protected 2-amino-4-chlorothiazole | 2-Acetoxybenzoyl chloride | Et3N | THF | 0-20 °C | Good | [4] |
| 2-Amino-4-(pyrid-2-yl)thiazole | Benzoyl chloride | DMAP or N-methylimidazole | Dichloromethane | Room Temp. | High | [5] |
Visualizations
Caption: General workflow for the acylation of 2-aminothiazole.
Caption: Troubleshooting flowchart for acylation of 2-aminothiazole.
Caption: Reaction pathway showing desired product and potential byproduct.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(thiazol-2-yl)-2-tosylacetamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(thiazol-2-yl)-2-tosylacetamide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the purity of my crude this compound?
A1: Before proceeding with purification, it is crucial to assess the purity of your crude product. Thin-Layer Chromatography (TLC) is a rapid and effective method for this.[1][2][3] By using an appropriate solvent system, you can visualize the number of components in your mixture. The presence of multiple spots indicates the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as 2-aminothiazole and tosyl chloride, byproducts from side reactions, or residual solvents. The polarity of these impurities will vary, influencing the choice of purification method.
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common methods for thiazole derivatives are:
-
Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found.
-
Flash Column Chromatography: Effective for separating compounds with different polarities.[1]
-
Preparative HPLC: Used for achieving high purity, especially for small-scale preparations.[5]
Q4: How do I select an appropriate solvent for recrystallization?
A4: An ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. The impurities should either be completely soluble or insoluble at all temperatures. It is recommended to test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, hexane) to find the optimal one.
Q5: How can I confirm the purity and identity of this compound after purification?
A5: The purity and structure of the final compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[2][3]
-
Mass Spectrometry (MS): To determine the molecular weight.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[3]
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Troubleshooting Guides
Problem 1: Oily Product Obtained After Recrystallization
| Possible Cause | Suggested Solution |
| The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The compound is "oiling out" due to supersaturation. | Heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also help induce proper crystallization. |
| Presence of impurities that are depressing the melting point. | Pre-purify the crude material using flash column chromatography to remove the majority of impurities before recrystallization. |
Problem 2: Poor Separation During Flash Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A common starting point for thiazole derivatives can be a mixture of ethyl acetate and hexane.[2] |
| Column overloading. | Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). |
| The sample is not fully dissolved in the loading solvent. | Ensure the sample is dissolved in a minimum amount of a solvent in which it is highly soluble and then adsorbed onto a small amount of silica gel before loading onto the column. |
| Cracks or channels in the silica gel bed. | Pack the column carefully to ensure a uniform and compact bed. |
Problem 3: Low Recovery Yield After Purification
| Possible Cause | Suggested Solution |
| The compound is partially soluble in the cold recrystallization solvent. | Cool the recrystallization mixture in an ice bath to minimize solubility and maximize crystal formation. |
| Loss of product during transfers. | Ensure all vessels are rinsed with the mother liquor to recover any adhering product. |
| The compound is adsorbing irreversibly to the silica gel. | Add a small percentage of a more polar solvent (like methanol or triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica gel. |
Experimental Protocols
Recrystallization Protocol Example
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography Protocol Example
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. A good solvent system will show good separation between the desired product and impurities.
-
Column Packing: Prepare a glass column with a slurry of silica gel (200-400 mesh) in the chosen eluent.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Ethanol | 5 | 50 |
| Ethyl Acetate | 10 | 80 |
| Hexane | <1 | 5 |
| Toluene | 2 | 30 |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Scale |
| Recrystallization | Good to Excellent | 60-90% | Milligram to Kilogram |
| Flash Chromatography | Excellent | 50-80% | Milligram to Gram |
| Preparative HPLC | Very High | 40-70% | Microgram to Gram |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision logic for selecting a primary purification method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(thiazol-2-yl)-2-tosylacetamide" stability issues and solutions
Disclaimer
Please note that "N-(thiazol-2-yl)-2-tosylacetamide" is a compound with limited publicly available stability data. The following technical support guide is based on established chemical principles related to its functional groups (thiazole, sulfonamide, acetamide) and provides hypothetical scenarios, data, and protocols to serve as a practical framework for researchers.
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help you address potential stability challenges during your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely stability issues for this compound?
A1: Based on its chemical structure, the primary stability concerns are hydrolysis and photodecomposition. The molecule contains an amide and a sulfonamide linkage, both of which can be susceptible to hydrolysis under acidic or basic conditions. The thiazole ring may also be prone to degradation under oxidative or photolytic stress.
Q2: What are the expected degradation products?
A2: The major degradation products would likely result from the cleavage of the amide bond, yielding 2-aminothiazole and tosylacetic acid. Other potential degradants could arise from the cleavage of the sulfonamide or modifications to the thiazole ring.
Q3: What analytical techniques are recommended for stability testing?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is also highly recommended for the identification of unknown degradants.
Q4: How should I store this compound?
A4: For solid material, storage in a cool, dark, and dry place is recommended. Protection from light and moisture is crucial. For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept at low temperatures (2-8 °C or -20 °C), protected from light, and in a buffered solution at an optimal pH (if determined).
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
A rapid decrease in the parent peak area in HPLC analysis over a short period.
-
The appearance of new peaks corresponding to degradation products.
Possible Cause:
-
Hydrolysis of the amide or sulfonamide linkage due to suboptimal pH of the solution.
Troubleshooting Steps:
-
Perform a pH-Rate Profile Study: This experiment will help determine the pH at which the compound is most stable.
-
Analyze Degradation Products: Use LC-MS to identify the structures of the degradation products to confirm the degradation pathway (e.g., hydrolysis).
-
Use Buffered Solutions: Once the optimal pH is identified, use buffered solutions for all subsequent experiments to maintain this pH.
-
Control Temperature: Perform experiments at controlled, and if necessary, reduced temperatures to slow down the degradation rate.
Issue 2: Inconsistent Results and Appearance of Multiple Unknown Peaks
Symptoms:
-
Poor reproducibility between experiments.
-
Multiple small, unidentified peaks in the chromatogram, which may vary between samples.
Possible Cause:
-
Photodegradation due to exposure to ambient or UV light.
-
Oxidative degradation from dissolved oxygen or peroxides in solvents.
Troubleshooting Steps:
-
Conduct a Photostability Study: Expose the solid compound and solutions to controlled light conditions (as per ICH Q1B guidelines) to assess its photosensitivity.
-
Protect from Light: If the compound is found to be photosensitive, conduct all experiments under amber light or in light-protected containers (e.g., amber vials, foil-wrapped flasks).
-
Use High-Purity Solvents: Ensure that solvents are of high purity and free from peroxides.
-
De-gas Solvents: De-gas aqueous mobile phases and solutions to remove dissolved oxygen, which can cause oxidative degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80 °C for 48 hours.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.
-
Evaluation: Examine the chromatograms for new peaks. The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.
Quantitative Data Summary
The following table presents hypothetical data from a pH-rate profile study on this compound in aqueous solution at 40 °C.
| pH | Buffer System | Degradation Rate Constant (k, day⁻¹) | Percent Degraded after 7 days |
| 2.0 | HCl/KCl | 0.25 | 82.6% |
| 4.5 | Acetate | 0.08 | 42.9% |
| 6.0 | Phosphate | 0.03 | 19.0% |
| 7.4 | Phosphate | 0.09 | 46.7% |
| 9.0 | Borate | 0.31 | 88.7% |
Visualizations
Technical Support Center: Regioselective Thiazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the regioselectivity of thiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a mixture of regioisomers in my Hantzsch synthesis. How can I control the outcome?
The classic Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide, can sometimes yield a mixture of regioisomers, particularly with N-substituted thioamides.[1] The regioselectivity is influenced by reaction conditions and the structure of the starting materials.[1]
Troubleshooting Steps:
-
Solvent and Acidity: In neutral solvents, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically leads exclusively to 2-(N-substituted amino)thiazoles.[1] However, conducting the reaction under acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[1] The proportion of the imino-dihydrothiazole can be influenced by the specific experimental setup.[1]
-
Starting Material Choice: Using α-diazoketones instead of α-haloketones can offer a more controlled, scalable, and potentially safer alternative, serving as stable synthetic equivalents.[2] A protocol using trifluoromethanesulfonic acid (TfOH) as a catalyst with α-diazoketones provides a metal-free method for synthesizing 2,4-disubstituted thiazoles with good to excellent yields.[3][4]
Workflow for Hantzsch Synthesis Troubleshooting
Caption: Troubleshooting workflow for Hantzsch synthesis regioselectivity.
Q2: How can I selectively synthesize 2,4- vs. 2,5-disubstituted thiazoles? My current method gives a mixture.
Achieving regioselectivity between 2,4- and 2,5-disubstituted thiazoles often requires moving beyond the traditional Hantzsch synthesis and choosing reagents that intrinsically favor one cyclization pathway over another.
Recommended Strategies:
-
For 2,4-Disubstituted Thiazoles:
-
From Enamides: A highly regioselective method involves the one-step thionation–cyclization of functionalized enamide precursors using Lawesson's reagent.[5] This approach offers a wide range of functional group diversity.[5]
-
From α-Diazoketones: As mentioned previously, the coupling of α-diazoketones with thioamides or thioureas catalyzed by a Brønsted acid like TfOH is a robust method for producing 2,4-disubstituted thiazoles.[3][4]
-
-
For 2,5-Disubstituted Thiazoles:
-
Cook-Heilbron Synthesis: This method reacts α-aminonitriles with reagents like carbon disulfide or dithioacids to form 5-aminothiazoles, providing a reliable route to 2,5-disubstituted products.[6][7]
-
Using Isocyanides: A base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC (tosylmethyl isocyanide) can generate 2,5-disubstituted thiazoles with high yields.[8][9] This catalyst-free method is noted for its rapid reaction times.[8][9]
-
Decision Tree for 2,4- vs. 2,5-Disubstitution
Caption: Synthetic strategy selection for disubstituted thiazoles.
Q3: My yields are low when targeting a specific 2,4,5-trisubstituted thiazole. What conditions can I optimize?
Low yields in multicomponent or domino reactions for trisubstituted thiazoles can often be traced to suboptimal reaction conditions or catalyst choice.
Troubleshooting and Optimization:
-
Catalyst and Solvent Screening: An acetic acid-mediated domino reaction of thiosemicarbazide, aldehydes/ketones, arylglyoxal, and active methylene compounds has been shown to produce 2,4,5-trisubstituted thiazoles in high yields.[10][11] The use of 10 mol% glacial acetic acid in ethanol at 80°C is reported as an effective, metal-free condition.[10][11]
-
Thionating Agent: For syntheses involving the conversion of an amide or enamide to a thioamide intermediate, Lawesson's reagent is a common choice.[5][12] The reaction is typically refluxed in toluene, with reaction times varying from 2 to 12 hours depending on the substrate.[5]
-
Reaction Time and Temperature: Ensure the reaction is monitored by TLC to determine the optimal reaction time.[5] For the acetic acid-mediated domino reaction, reactions were generally complete within 1-3 hours.[10]
Table 1: Condition Optimization for Acetic Acid-Mediated Synthesis of 2,4,5-Trisubstituted Thiazoles
| Entry | Aldehyde/Ketone | Nucleophile | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Dimedone | 1.5 | 94 |
| 2 | 4-Methylbenzaldehyde | 4-Hydroxycoumarin | 1.0 | 92 |
| 3 | Isatin | Barbituric acid | 2.5 | 85 |
| 4 | Cyclohexanone | 1,3-Indandione | 3.0 | 82 |
Data adapted from a study on domino multicomponent reactions.[10] Reaction conditions involved thiosemicarbazide (1.0 mmol), aldehyde/ketone (1.0 mmol), arylglyoxal (1.0 mmol), and a nucleophile (1.0 mmol) in 10 mol% acetic acid in ethanol at 80°C.[10]
Q4: How can I achieve regioselective C-H functionalization on a pre-formed thiazole ring?
Direct C-H functionalization is a powerful tool for elaborating on an existing thiazole core. The inherent electronic properties of the thiazole ring dictate the preferred site of substitution.
Key Concepts:
-
Electronic Properties: The thiazole ring has distinct electronic regions. The C2 position is the most electron-deficient and susceptible to deprotonation by strong bases or attack by nucleophiles.[13][14] The C5 position is relatively electron-rich and is the preferred site for electrophilic substitution.[13][15] The C4 position is nearly neutral.[13]
-
Palladium-Catalyzed Arylation: Palladium catalysis is a highly effective method for direct arylation. Ligand-free Pd-catalyzed C-H activation has been developed to selectively functionalize the C5 position of thiazole derivatives.[16] Similarly, Pd(II) complexes can facilitate the syn-hydroarylation of diaryl alkynes with thiazoles, also showing high C5 selectivity.[15]
Mechanism for C5-Selective Electrophilic Substitution
Caption: Electronic factors governing C-H functionalization on thiazole.
Detailed Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 2,4-Disubstituted Thiazoles via Lawesson's Reagent
This protocol is adapted from a method for the chemoselective thionation-cyclization of functionalized enamides.[5]
-
Preparation: To a solution of the enamide ester precursor (0.5 mmol) in toluene (10 mL), add Lawesson's reagent (0.4 g, 1.0 mmol).
-
Reaction: Reflux the reaction mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the specific substrates.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted thiazole.
Protocol 2: General Procedure for Calcium-Catalyzed Synthesis of Substituted Thiazoles
This protocol is adapted from a chemo- and stereoselective method using propargyl alcohols and thioamides.[17]
-
Preparation: In a reaction vessel, combine the propargyl alcohol (0.28 mmol) and thiobenzamide (0.42 mmol).
-
Catalyst Addition: Add the catalyst system, Ca(OTf)₂/Bu₄NPF₆ (5/5 mol %).
-
Reaction: Add toluene as a solvent and heat the mixture to 120 °C.
-
Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Purification: Once the reaction is complete, purify the crude product directly using silica-gel column chromatography (eluting with 1% EtOAc in petroleum ether) to obtain the pure thiazole product.
Protocol 3: Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol is a classic, high-yielding laboratory procedure.[18]
-
Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Note the slight excess of thiourea.[19]
-
Solvent and Heating: Add methanol (5 mL) and a magnetic stir bar. Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.
-
Cooling and Precipitation: Remove the vial from the heat and allow the solution to cool to room temperature. The thiazole product is poorly soluble in water and will begin to precipitate.[18]
-
Isolation: The product can be fully precipitated by neutralizing the reaction mixture.[19] Isolate the solid product by simple filtration. The crude product is often pure enough for characterization without further purification.[18]
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 14. Thiazole - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemhelpasap.com [chemhelpasap.com]
- 19. youtube.com [youtube.com]
Byproduct identification in "N-(thiazol-2-yl)-2-tosylacetamide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Reagents | Ensure the 2-aminothiazole is pure and the tosylacetyl chloride has not hydrolyzed. It is advisable to use freshly opened or properly stored reagents. The tosylacetyl chloride should be handled under anhydrous conditions. |
| Inappropriate Solvent | The choice of solvent is crucial. Aprotic solvents like dry acetone, dichloromethane (DCM), or tetrahydrofuran (THF) are generally preferred to prevent reaction with the acyl chloride.[1] |
| Incorrect Base or Stoichiometry | A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.[2][3] Ensure at least one equivalent of the base is used. An excess may be beneficial in some cases. |
| Low Reaction Temperature | The acylation may require heating. Refluxing in a suitable solvent is a common practice to drive the reaction to completion.[1] |
| Suboptimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will result in lower yields. |
Problem 2: Presence of Multiple Spots on TLC After Reaction
Potential Byproducts and Identification:
The presence of multiple spots on TLC indicates the formation of byproducts. The most common byproducts in this synthesis are:
-
Isomeric Product (Ring-Acylated): Acylation can occur on the endocyclic nitrogen of the thiazole ring, leading to the formation of 2-(tosylacetylimino)thiazoline.
-
Di-acylated Product: In the presence of excess tosylacetyl chloride, di-acylation on both the exocyclic and endocyclic nitrogens can occur.
-
Unreacted 2-aminothiazole: If the reaction is incomplete, the starting material will be present.
-
Hydrolyzed Tosylacetyl Chloride: Exposure of tosylacetyl chloride to moisture will lead to the formation of tosylacetic acid.
Identification and Remediation:
| Byproduct | Identification | Remediation |
| Isomeric Product | Can be challenging to distinguish from the desired product by TLC alone. Characterization by ¹H NMR and ¹³C NMR is essential. The chemical shifts of the thiazole ring protons will differ significantly between the N-acylated and ring-acylated isomers. HPLC can also be used for separation and quantification.[4][5] | Optimize reaction conditions to favor N-acylation. Lower temperatures and the use of a non-polar aprotic solvent may increase selectivity. Purification by column chromatography is usually effective. |
| Di-acylated Product | Will have a higher molecular weight, which can be confirmed by Mass Spectrometry (MS). It will also have a different retention factor (Rf) on TLC. | Use a stoichiometric amount of tosylacetyl chloride or add it slowly to the reaction mixture to avoid excess. |
| Unreacted 2-aminothiazole | Can be identified by co-spotting with the starting material on a TLC plate. | Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or temperature as needed. Can be removed by an acidic wash during workup or by column chromatography. |
| Tosylacetic Acid | Can be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup procedure. | Ensure the reaction is carried out under strictly anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the reaction conditions and the purity of the reagents. Generally, yields ranging from 60% to 85% can be considered good. Optimization of reaction parameters is key to achieving higher yields.
Q2: How can I confirm the structure of the desired product and differentiate it from the isomeric byproduct?
A2: Spectroscopic methods are essential for structural confirmation.
-
¹H NMR: The desired N-acylated product will show a characteristic amide N-H proton signal. The chemical shifts of the thiazole ring protons will also be distinct from the ring-acylated isomer.
-
¹³C NMR: The carbonyl carbon of the amide in the desired product will have a characteristic chemical shift.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product. Fragmentation patterns can also provide structural information.
-
Infrared (IR) Spectroscopy: An amide C=O stretching frequency should be observed.
Q3: What is the best method for purifying the final product?
A3: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often sufficient if the main impurity is unreacted starting material. If isomeric byproducts are present, column chromatography on silica gel is the recommended method for achieving high purity.[1]
Q4: Can I use tosylacetic acid and a coupling agent instead of tosylacetyl chloride?
A4: Yes, this is a viable alternative. Common coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to couple tosylacetic acid with 2-aminothiazole. This method avoids the use of the moisture-sensitive tosylacetyl chloride but may introduce other byproducts related to the coupling agent.
Experimental Protocols
Synthesis of this compound
-
To a solution of 2-aminothiazole (1.0 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in dry dichloromethane (50 mL) at 0 °C, add a solution of tosylacetyl chloride (2.3 g, 10.5 mmol) in dry dichloromethane (20 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, wash the reaction mixture sequentially with water (2 x 50 mL), 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Byproduct Identification Workflow
Caption: Workflow for the identification and purification of byproducts.
Signaling Pathways and Logical Relationships
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Logic Diagram
References
Optimizing solvent and temperature for thiazole acylation
Welcome to the technical support center for thiazole acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for thiazole acylation?
A1: The primary methods for acylating thiazoles include:
-
Friedel-Crafts Acylation: This classic method involves reacting the thiazole with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] Common Lewis acids include aluminum chloride (AlCl₃).[2]
-
Direct C-H Acylation: Newer methods focus on the direct acylation of the thiazole C-H bond, often at the C2 position. These reactions can be more atom-economical and may not require a pre-functionalized thiazole. One such method involves the use of aldehydes as acylating agents in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) under metal- and solvent-free conditions.[3]
Q2: Which position on the thiazole ring is most likely to be acylated?
A2: The reactivity of the thiazole ring positions towards electrophilic substitution is generally C5 > C4 > C2.[4] However, the C2 proton is the most acidic, allowing for deprotonation by strong bases to generate a nucleophilic C2-anion that can then react with an electrophile.[4][5] In direct C-H activation methods, acylation at the C2 position is common.[3] The specific position of acylation can be influenced by the substituents already present on the thiazole ring and the reaction conditions employed.
Q3: How do solvent and temperature affect the yield and selectivity of thiazole acylation?
A3: Solvent and temperature are critical parameters that significantly influence the outcome of thiazole acylation.
-
Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. In Friedel-Crafts reactions, non-polar solvents like dichloromethane (CH₂Cl₂), dichloroethane, chloroform, or carbon disulfide are often used.[6] However, in some modern methods, solvent-free conditions have been shown to provide excellent yields.[3] The use of "green" solvents like deep eutectic solvents (DES) is also an emerging area.[1][7] For some syntheses, polar solvents like water, ethanol, or DMF have been used, with water sometimes giving the best results under specific, often ultrasound-assisted, conditions.[8]
-
Temperature: Temperature affects the reaction rate and can influence selectivity and the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to degradation of reactants or products.[9][10] For instance, in one study on direct C-H acylation, the optimal temperature was found to be 100°C; lower temperatures resulted in lower yields, while excessively high temperatures could lead to decomposition.[3] In another lipase-catalyzed synthesis, the optimal temperature was 35°C, with both higher and lower temperatures leading to decreased yields.[8] It is crucial to optimize the temperature for each specific reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | The chosen solvent may not be optimal for your specific reaction. If using a non-polar solvent in a Friedel-Crafts acylation, consider screening other non-polar options. For direct C-H acylations, a solvent-free approach may be beneficial.[3] In some cases, polar solvents like water have proven effective, especially with ultrasound.[8] |
| Suboptimal Temperature | The reaction temperature may be too high or too low. If the yield is low, consider running the reaction at a slightly elevated temperature to increase the rate. Conversely, if side products are observed, lowering the temperature may improve selectivity.[11] A temperature screening experiment is often necessary to find the optimal conditions for your specific substrates.[8][10] |
| Catalyst Inactivity | In Friedel-Crafts reactions, the Lewis acid catalyst may be deactivated by moisture. Ensure all glassware is dry and reagents are anhydrous.[2] For other catalytic systems, ensure the catalyst is of good quality and used in the correct loading. |
| Poor Reagent Quality | Verify the purity of your thiazole, acylating agent, and any other reagents. Impurities can interfere with the reaction. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The acylation may be occurring at multiple positions on the thiazole ring. Adjusting the solvent and temperature can influence regioselectivity. In some cases, using a directing group on the thiazole ring may be necessary to achieve the desired isomer. |
| Decomposition of Starting Material or Product | High reaction temperatures can lead to the degradation of sensitive functional groups.[9][10] Try running the reaction at a lower temperature for a longer period. |
| Self-Condensation or Polymerization | Some reagents can undergo side reactions under the reaction conditions. Adjusting the concentration of reactants or the rate of addition of one reagent to another can sometimes minimize these side reactions. |
Data Presentation: Solvent and Temperature Effects on Thiazole Acylation
Table 1: Effect of Solvent on Direct C-2 Acylation of 4,5-dimethylthiazole with Benzaldehyde
| Solvent | Yield (%) |
| Dioxane | 45 |
| Toluene | 38 |
| None (Neat) | 73 |
Reaction Conditions: 4,5-dimethylthiazole (1 mmol), benzaldehyde (4 mmol), TBHP (4 mmol), 100°C, 16 h, air atmosphere.[3]
Table 2: Effect of Temperature on Lipase-Catalyzed Synthesis of 2,4-diphenyl thiazole
| Temperature (°C) | Yield (%) |
| 20 | 61 |
| 35 | 97 |
| 50 | 67 |
Reaction Conditions: Acetophenone (1.0 mmol), thiobenzamide (1.0 mmol), KBrO₃ (1.5 mmol), lipase (10 mol%), water, ultrasonication.[8]
Experimental Protocols
Protocol 1: Metal- and Solvent-Free Direct C-2 Acylation of Thiazole [3]
-
To a reaction tube, add the thiazole derivative (1 mmol), the aldehyde (4 mmol), and tert-butyl hydroperoxide (TBHP, 5–6 M in decane, 4 mmol).
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture for 16 hours under an air atmosphere.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain the desired acylated thiazole.
Protocol 2: Friedel-Crafts Acylation of Anisole (Model for Aromatic Acylation) [2]
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the aromatic compound (e.g., anisole) in a dry, inert solvent such as dichloromethane.
-
Cool the mixture in an ice bath.
-
Carefully add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise with stirring.
-
Add the acylating agent (e.g., propionyl chloride) dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by an appropriate method (e.g., distillation or chromatography).
Visualizations
Below is a logical workflow for optimizing the solvent and temperature for a generic thiazole acylation reaction.
Caption: Workflow for optimizing thiazole acylation conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04587G [pubs.rsc.org]
- 8. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the N-(thiazol-2-yl)-2-tosylacetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of elution for the starting materials (2-aminothiazole, tosylacetyl chloride) and the product (this compound) on a normal-phase silica TLC plate?
A1: In a typical normal-phase TLC system (e.g., silica gel with a non-polar eluent), the least polar compound will travel the furthest up the plate (higher Rf value), and the most polar compound will remain closer to the baseline (lower Rf value). The expected order of elution is:
-
Tosylacetyl chloride (or its hydrolyzed form, tosylacetic acid): This is expected to be the least polar of the key components.
-
This compound (Product): The product is expected to be more polar than the tosylating agent but less polar than the starting amine.
-
2-aminothiazole (Starting Material): Due to the primary amine group, this is the most polar of the three and will have the lowest Rf value.
Q2: What is a good starting mobile phase for developing a TLC for this reaction?
A2: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. We recommend starting with a 7:3 or 8:2 mixture of hexane:ethyl acetate. You can then adjust the polarity by increasing the proportion of ethyl acetate if the spots are too low on the plate, or increasing the proportion of hexane if they are too high.
Q3: How can I visualize the spots on the TLC plate?
A3: The thiazole and tosyl groups contain aromatic rings, which should be UV-active. Therefore, the primary method of visualization should be under a UV lamp (254 nm). Additionally, staining with potassium permanganate or iodine can be used as a secondary visualization method, which can help to confirm the presence of certain functional groups.
Q4: My starting material and product spots are overlapping. What can I do?
A4: Overlapping spots can be resolved by changing the polarity of the mobile phase. Try a less polar solvent system to increase the separation. If that doesn't work, consider using a different solvent system altogether, for example, dichloromethane:methanol or toluene:acetone. Running a 2D TLC can also help to determine if the spots are truly overlapping or if it's an artifact of the initial run.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated (overloaded). | Dilute the sample solution before spotting it on the TLC plate.[2][3] |
| Compound is acidic or basic. | Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase for acidic compounds, or triethylamine (0.1-2.0%) for basic compounds.[2][4] | |
| The compound is degrading on the silica plate. | Neutralize the silica plate by adding a small amount of a base like triethylamine to the eluent.[4] | |
| No Visible Spots | Sample is too dilute. | Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[2][5] |
| The compound is not UV-active. | Use a chemical stain for visualization, such as potassium permanganate or iodine.[2] | |
| The compound is volatile and has evaporated. | This makes TLC monitoring difficult.[2] | |
| Spots are Too High (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase or select a less polar solvent system.[2] |
| Spots are Too Low (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase or select a more polar solvent system.[2] |
| Uneven Solvent Front | The TLC plate is damaged or chipped at the bottom. | Cut the bottom of the plate at a 45-degree angle to ensure an even solvent front.[4] |
| The plate is touching the side of the developing chamber. | Ensure the plate is centered in the chamber and not in contact with the walls.[5] |
Experimental Protocols
General Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
-
In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).
-
Slowly add a solution of tosylacetyl chloride (1 equivalent) in the same dry solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC.
TLC Monitoring Protocol
-
Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[6]
-
Spotting:
-
Dissolve a small amount of the starting material (2-aminothiazole) in a suitable solvent (e.g., ethyl acetate) to create a reference spot.
-
Using a capillary tube, spot the starting material on the left side of the baseline.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it in the center of the baseline.
-
It is also good practice to co-spot the starting material and the reaction mixture on the right side of the baseline to help with identification.
-
-
Development:
-
Prepare the mobile phase (e.g., 7:3 hexane:ethyl acetate) and pour it into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[6]
-
Place the spotted TLC plate vertically into the chamber and cover it.
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate or iodine vapor) for further visualization.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
-
Data Presentation
Table 1: Hypothetical Rf Values in Different Solvent Systems
| Compound | Hexane:Ethyl Acetate (8:2) | Hexane:Ethyl Acetate (7:3) | Dichloromethane:Methanol (9.5:0.5) |
| 2-aminothiazole | 0.10 | 0.15 | 0.25 |
| Tosylacetyl Chloride | 0.60 | 0.75 | 0.85 |
| This compound | 0.35 | 0.50 | 0.60 |
Visual Workflow
Caption: Workflow for TLC monitoring of a chemical reaction.
References
Technical Support Center: Refinement of Work-up Procedure for N-(thiazol-2-yl)-2-tosylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of "N-(thiazol-2-yl)-2-tosylacetamide".
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible method for the synthesis of this compound, based on standard organic chemistry principles and procedures for similar compounds.
Materials:
-
2-aminothiazole
-
Tosylacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol, Ethyl Acetate)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like DCM.
-
Addition of Tosylacetyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of tosylacetyl chloride (1.1 equivalents) in anhydrous DCM to the flask with continuous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding 1M HCl solution to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction?
Q2: What is the best solvent for recrystallization?
A2: For compounds with similar structures, ethanol, ethyl acetate, or a mixture of these with a less polar solvent like hexane are often effective for recrystallization.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your product.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of the synthesized this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the amide and sulfonyl groups.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): To check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.
Q4: Can I use a different base in the reaction?
A4: Yes, other non-nucleophilic organic bases like pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, particularly in a biphasic system or a polar aprotic solvent like DMF. The choice of base may influence the reaction rate and work-up procedure.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause 1: Inactive Reagents: The tosylacetyl chloride may have hydrolyzed due to exposure to moisture. 2-aminothiazole might be of poor quality.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
-
Possible Cause 2: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time and continue to monitor by TLC. A slight increase in temperature might be necessary, but be cautious of potential side reactions.
-
-
Possible Cause 3: Product lost during work-up: The product may have some solubility in the aqueous layers during extraction.
-
Solution: Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
Problem 2: The product is an oil and does not solidify.
-
Possible Cause 1: Presence of Impurities: Residual solvent or impurities can prevent the product from crystallizing.
-
Solution: Try to purify a small amount of the oil by column chromatography to see if the purified product is a solid. If so, column chromatography is the recommended purification method.
-
-
Possible Cause 2: Product is amorphous or has a low melting point:
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. You can also try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then allow it to stand.
-
Problem 3: The purified product shows multiple spots on TLC.
-
Possible Cause 1: Incomplete purification: The recrystallization or column chromatography may not have been effective in separating all impurities.
-
Solution: Repeat the purification step. For column chromatography, try using a different eluent system with a lower polarity to achieve better separation. For recrystallization, a different solvent system might be necessary.
-
-
Possible Cause 2: Product Degradation: The product might be unstable on silica gel or during heating for recrystallization.
-
Solution: If degradation on silica is suspected, consider using a different stationary phase like alumina. For recrystallization, avoid prolonged heating.
-
Problem 4: Difficulty in removing unreacted tosyl chloride.
-
Possible Cause: Tosyl chloride is often used in excess and can co-elute with the product during chromatography.
-
Solution: Excess tosyl chloride can be removed by reacting it with a scavenger. One method involves the use of cellulosic materials like filter paper, which reacts with the tosyl chloride, followed by filtration.[3] Alternatively, washing the organic layer with a dilute solution of an amine (like aqueous ammonia or a primary/secondary amine in an appropriate solvent) can help to quench the remaining tosyl chloride.
-
Quantitative Data Summary
The following table summarizes yields and melting points for N-(thiazol-2-yl)acetamide and related N-thiazolyl sulfonamide derivatives to provide a comparative reference.
| Compound Name | Yield (%) | Melting Point (°C) | Reference |
| N-(thiazol-2-yl)acetamide | High | 150-152 | [2] |
| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 83 | 150–152 | [1] |
| 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 82 | 160-162 | [1] |
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 88 | 185–187 | [1] |
| N-(Thiazol-2-yl)benzenesulfonamide | 80 | 140-142 | [1] |
| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | 70 | 168–170 | [1] |
Visual Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the work-up of this compound.
References
Validation & Comparative
Validating the Biological Target of N-(thiazol-2-yl)-2-tosylacetamide: A Comparative Guide for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological target of the novel compound "N-(thiazol-2-yl)-2-tosylacetamide." Based on the prevalence of the thiazole scaffold in known kinase inhibitors, this document hypothesizes that the compound's primary biological targets are protein kinases.[1][2] To facilitate target validation efforts, this guide presents a comparative analysis with established kinase inhibitors, detailed experimental protocols for target engagement and functional assays, and visual representations of relevant signaling pathways and experimental workflows.
Postulated Biological Target: Protein Kinases
The thiazole ring is a key pharmacophore in numerous FDA-approved and investigational drugs, particularly within the class of protein kinase inhibitors.[1][2] Furthermore, derivatives of thiazole have demonstrated potent inhibitory activity against a range of kinases, including B-Raf, Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[3][4][5][6][7][8][9][10] The presence of a tosyl (p-toluenesulfonyl) group, which can engage in various non-covalent interactions within an ATP-binding pocket, further supports the hypothesis that "this compound" functions as a kinase inhibitor.
This guide will focus on three well-established cancer targets as potential candidates for "this compound":
-
B-Raf: A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are prevalent in several cancers, most notably melanoma.[11][12][13][14][15]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of various solid tumors.[16][17][18]
-
Src: A non-receptor tyrosine kinase that is involved in multiple signaling pathways controlling cell adhesion, migration, and proliferation. Elevated Src activity is frequently observed in cancer and is associated with metastasis.[19][20][21][22][23]
Comparative Performance Analysis
To provide a benchmark for evaluating the potential efficacy of "this compound," the following tables present the inhibitory activities (IC50 values) of well-established, clinically relevant inhibitors against their respective primary kinase targets. The data for "this compound" is hypothetical and serves as an illustrative example for comparison.
Table 1: Comparison of B-Raf Kinase Inhibitors (Biochemical Assay)
| Compound | Target | IC50 (nM) |
| This compound | B-Raf (V600E) | (Hypothetical) |
| Vemurafenib | B-Raf (V600E) | 31 |
| Dabrafenib | B-Raf (V600E) | 0.8 |
| Encorafenib | B-Raf (V600E) | 0.3 |
Table 2: Comparison of EGFR Kinase Inhibitors (Biochemical Assay)
| Compound | Target | IC50 (nM) |
| This compound | EGFR | (Hypothetical) |
| Erlotinib | EGFR | 2 |
| Gefitinib | EGFR | 2.5 - 33 |
| Osimertinib | EGFR (T790M) | <1 |
Table 3: Comparison of Src Kinase Inhibitors (Biochemical Assay)
| Compound | Target | IC50 (nM) |
| This compound | Src | (Hypothetical) |
| Dasatinib | Src | 0.8 |
| Saracatinib (AZD0530) | Src | 2.7 |
| Bosutinib | Src | 1.2 |
Experimental Protocols for Target Validation
Validating the biological target of a novel compound requires a multi-faceted approach, combining direct biochemical assays with cell-based functional assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the purified kinase.
Objective: To determine the in vitro potency (IC50) of "this compound" against purified B-Raf, EGFR, and Src kinases.
Materials:
-
Purified recombinant human B-Raf (V600E), EGFR, and Src kinases.
-
Kinase-specific peptide substrates.
-
ATP (Adenosine triphosphate).
-
Test compound ("this compound") and reference inhibitors dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader capable of luminescence, fluorescence, or radioactivity detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" and reference inhibitors in DMSO.
-
Reaction Setup: In a microplate, add the kinase, its specific peptide substrate, and the test compound or reference inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction, resulting in a luminescent signal.[24]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay
This assay determines whether the compound can bind to its intended target within a cellular context.
Objective: To confirm the binding of "this compound" to B-Raf, EGFR, or Src in living cells.
Materials:
-
Cancer cell lines known to express the target kinases (e.g., A375 for B-Raf V600E, A431 for EGFR, HT-29 for Src).
-
"this compound".
-
Cell lysis buffer.
-
Antibodies specific for the target kinase and its phosphorylated form.
-
Western blotting reagents and equipment.
-
Alternatively, technologies like NanoBRET™ can be used for real-time target engagement studies.[25]
Procedure (Western Blot-based):
-
Cell Treatment: Treat the selected cancer cell lines with varying concentrations of "this compound" for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the total and phosphorylated forms of the target kinase and its downstream effectors (e.g., phospho-ERK for the B-Raf pathway, phospho-AKT for the EGFR pathway).
-
Analysis: A decrease in the phosphorylation of the target kinase and its downstream substrates in a dose-dependent manner indicates target engagement and inhibition.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the proposed target kinases. Understanding these pathways is crucial for designing mechanism-of-action studies and interpreting experimental results.
Caption: The B-Raf signaling pathway, a key regulator of cell growth.
Caption: The EGFR signaling network, with key downstream pathways.
Caption: The central role of Src in integrating multiple signaling inputs.
Experimental Workflow
The following diagram outlines a general workflow for the validation of a novel kinase inhibitor.
Caption: A streamlined workflow for validating novel kinase inhibitors.
Conclusion
The validation of the biological target of a novel compound such as "this compound" is a critical step in the drug discovery process. By leveraging the known pharmacology of its core chemical scaffolds, a rational, hypothesis-driven approach can be employed. This guide provides a comprehensive framework for investigating the potential of "this compound" as a protein kinase inhibitor, offering comparative data with established drugs, detailed experimental protocols, and clear visual aids to guide the research and development process. The successful validation of its biological target will be instrumental in advancing this compound towards preclinical and clinical development.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03624J [pubs.rsc.org]
- 6. Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E [mdpi.com]
- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 13. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. glpbio.com [glpbio.com]
- 22. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. academic.oup.com [academic.oup.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of N-(thiazol-2-yl) Acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Its derivatives, particularly N-(thiazol-2-yl) acetamides and related structures, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for several classes of N-(thiazol-2-yl) acetamide analogs, offering insights into the structural requirements for various biological targets. While a specific SAR study on "N-(thiazol-2-yl)-2-tosylacetamide" is not extensively documented in the reviewed literature, this guide extrapolates potential SAR insights by examining closely related compounds.
Comparative Analysis of Biological Activities
The N-(thiazol-2-yl) scaffold has been explored for a range of therapeutic applications, including as antagonists for the Zinc-Activated Channel (ZAC), and as antimicrobial, antiproliferative, and anticancer agents. The nature and position of substituents on the thiazole ring and the acetamide group play a crucial role in determining the potency and selectivity of these compounds.
Structure-Activity Relationship Insights
1. Antagonists of the Zinc-Activated Channel (ZAC)
A study on N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists revealed key structural determinants for their activity. The core scaffold consists of a thiazole ring linked to a benzamide moiety.
-
Thiazole Substituents: Modifications on the thiazole ring significantly impact antagonist potency.
-
Benzamide Substituents: The pattern of substitution on the benzoyl ring is a critical determinant of activity. For instance, the analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was identified as a potent and selective ZAC antagonist.[3]
2. Antimicrobial and Antiproliferative Agents
Research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shed light on the structural features conferring antimicrobial and antiproliferative activities.
-
Phenyl Ring Substitution: The presence of a 4-bromophenyl group at the 4-position of the thiazole ring was a common feature in a series of active compounds.[4][5]
-
Chloroacetamide Moiety: The N-chloroacetamide group is crucial for the observed biological effects. Variations in this part of the molecule would likely modulate activity.
3. Anticancer Agents
Multiple studies have explored N-(thiazol-2-yl) acetamide derivatives as potential anticancer agents, revealing complex SAR.
-
Substitution at the 4-position of the thiazole ring: In a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, the 4-(4-chlorophenyl)thiazole moiety was a key structural element.
-
N-benzyl Substitution: For thiazolyl N-benzyl-substituted acetamide derivatives, the substitution on the N-benzyl group influenced Src kinase inhibitory activity. An unsubstituted N-benzyl group showed the highest potency.[6]
-
Aryl Substituents on Benzothiazoles: In N-(6-arylbenzo[d]thiazole-2-yl)acetamide derivatives, the nature of the aryl group at the 6-position influenced urease inhibition and antioxidant activity.[7]
Quantitative Data Summary
The following tables summarize the biological activities of representative N-(thiazol-2-yl) acetamide analogs from the literature.
Table 1: ZAC Antagonist Activity of N-(thiazol-2-yl)-benzamide Analogs [3]
| Compound | Structure | IC50 (µM) at ZAC |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | Weak antagonist |
| 2b | N-(thiazol-2-yl)-benzamide analog | 1–3 |
| 4c | N-(thiazol-2-yl)-benzamide analog | 1–3 |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1–3 |
Table 2: Anticancer Activity of N-(4-(4-Chlorophenyl)Thiazol-2-yl) Acetamide Derivatives
| Compound | R group on Phenylacetamido Moiety | Cell Line | IC50 (µM) |
| 8a | 2-Cl | Hela | 1.3 ± 0.14 |
| Doxorubicin | - | A549 | Lower than tested derivatives |
Table 3: Src Kinase Inhibitory Activity of Thiazolyl N-Benzyl-Substituted Acetamide Derivatives [6]
| Compound | Substitution on N-benzyl group | Cell Line | GI50 (µM) |
| 8a | Unsubstituted | NIH3T3/c-Src527F | 1.34 |
| 8a | Unsubstituted | SYF/c-Src527F | 2.30 |
| 8b | 4-Fluoro | NIH3T3/c-Src527F | 1.49 |
| 8b | 4-Fluoro | SYF/c-Src527F | 2.51 |
| 8e | 4-Methyl | - | ~4-fold decrease vs 8a |
Experimental Protocols
ZAC Antagonist Activity Assay [3]
The functional properties of the N-(thiazol-2-yl)-benzamide analogs were characterized at the Zinc-Activated Channel (ZAC) expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC) electrophysiology. Compounds were tested at three concentrations (typically 0.3-3-30 µM or 1-10-100 µM) to determine their antagonist potency (IC50 values).
Anticancer Evaluation (MTT Assay)
The cytotoxicity of the synthesized compounds was determined using the MTT assay against various cancer cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). Cells were exposed to the compounds for a specified period (e.g., 72 hours), and the cell viability was measured to calculate the IC50 values.
Src Kinase Inhibitory Activity Assay [6]
The inhibitory activity of the compounds against Src kinase was evaluated in cell-based assays using NIH3T3/c-Src527F and SYF/c-Src527F cell lines. The concentration of the compound that inhibits cell growth by 50% (GI50) was determined.
Visualizing Structure-Activity Logic
The following diagram illustrates a generalized workflow for a structure-activity relationship study of N-(thiazol-2-yl) acetamide analogs.
Caption: Generalized workflow for SAR analysis of N-(thiazol-2-yl) acetamide analogs.
The following diagram illustrates a conceptual signaling pathway that could be modulated by a hypothetical this compound derivative acting as a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. mdpi.com [mdpi.com]
Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives Against Doxorubicin
For Immediate Release
This guide provides a comparative analysis of a promising N-(thiazol-2-yl)acetamide derivative, Compound 8a (N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide), against the standard chemotherapeutic agent, Doxorubicin. The data presented is intended for researchers, scientists, and professionals in drug development, offering insights into the cytotoxic potential and mechanism of action of this class of compounds.
Recent studies have highlighted 1,3-thiazole derivatives as a promising scaffold for the development of new anticancer agents, aiming to overcome challenges such as drug resistance and severe side effects associated with existing therapies. This guide focuses on the evaluation of a specific derivative that has demonstrated significant cytotoxic activity against several human cancer cell lines.
Comparative Cytotoxicity Analysis
The primary benchmark for a potential anticancer agent is its ability to inhibit the proliferation of cancer cells, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of Compound 8a and the standard drug Doxorubicin against three human cancer cell lines: HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma).
| Compound | HeLa IC50 (µM) | A549 IC50 (µM) | U87 IC50 (µM) |
| Compound 8a | 1.3 ± 0.14 | > 50 | 2.1 ± 0.23 |
| Doxorubicin | 2.9[1] - 3.22[2] | 8.64 nM - >20 µM[1][3] | 0.05[4] |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions and durations.[5]
The data indicates that Compound 8a exhibits potent cytotoxic activity against HeLa and U87 cell lines, with its efficacy against U87 cells being particularly noteworthy. While Doxorubicin shows a broad range of activity, some of the evaluated thiazole derivatives demonstrated greater cytotoxicity against U87 cells than this standard drug. However, all tested derivatives in the study showed lower activity against the A549 cell line compared to Doxorubicin.
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action for this class of N-(thiazol-2-yl)acetamide derivatives reveals the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. One of the key mediators of apoptosis is Caspase-3, an executioner caspase. Studies have shown that potent compounds within this series activate Caspase-3, suggesting their cytotoxic effect is, at least in part, mediated through the apoptotic pathway.
Caption: Simplified intrinsic apoptosis pathway highlighting Caspase-3 activation.
Experimental Design and Protocols
The following sections detail the methodologies used to obtain the comparative data, ensuring transparency and reproducibility.
Experimental Workflow: Cytotoxicity Determination
The cytotoxic effects of the compounds were determined using the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.
Caption: Workflow of the MTT assay for assessing cell viability.
Detailed Experimental Protocols
1. MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[6][7]
-
Cell Plating: Human cancer cell lines (HeLa, A549, U87) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Compound 8a) and the standard drug (Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[6][8] During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.[6]
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[6][8] The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
2. Caspase-3 Activation Assay (Colorimetric)
This assay quantifies the activity of Caspase-3, a key marker of apoptosis.[9]
-
Cell Lysis: Cells are treated with the test compound for a specified duration to induce apoptosis. Both floating and adherent cells are collected, washed, and then lysed using a chilled cell lysis buffer. The mixture is incubated on ice for 10-15 minutes.[9][10]
-
Lysate Preparation: The lysates are centrifuged at high speed (10,000 x g) for 1 minute at 4°C, and the supernatant (cytosolic extract) is collected.[9] Protein concentration is determined to ensure equal amounts are used for each assay.
-
Enzymatic Reaction: The cell lysate (containing 50-200 µg of protein) is added to a 96-well plate. The reaction is initiated by adding a reaction buffer (containing DTT) and the Caspase-3 substrate (e.g., DEVD-pNA).[9]
-
Incubation: The plate is incubated at 37°C for 1-2 hours. During this time, activated Caspase-3 in the lysate cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Data Acquisition: The absorbance is measured at 400-405 nm.[11] The level of Caspase-3 activity is directly proportional to the color intensity and is compared to an untreated control.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid emergence and mechanisms of resistance by U87 glioblastoma cells to doxorubicin in an in vitro tumor microfluidic ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vivo Efficacy of N-(thiazol-2-yl)-2-tosylacetamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of analogs of "N-(thiazol-2-yl)-2-tosylacetamide," a class of compounds investigated for their potential as anti-cancer agents. While in vivo efficacy data for the parent compound, this compound, is not publicly available, significant preclinical data exists for its structural analogs. This guide focuses on a particularly promising analog, N-(4-(3-(3-(tert-butyl)ureido)phenyl)thiazol-2-yl)acetamide , hereafter referred to as Analog 6b, which has demonstrated notable anti-tumor activity in a melanoma xenograft model.[1][2]
Executive Summary
Analog 6b has shown significant in vivo efficacy in reducing tumor growth in an A375 human melanoma xenograft mouse model.[1][2] The compound exhibits good pharmacokinetic properties and induces cell death through a combination of apoptosis and autophagy.[1][2] This guide presents the available quantitative data on its in vivo performance, detailed experimental protocols for the key xenograft studies, and a visualization of the proposed signaling pathways.
In Vivo Efficacy of Analog 6b
The in vivo anti-tumor activity of Analog 6b was evaluated in a subcutaneous A375 human melanoma xenograft model in mice. The study reported a significant reduction in tumor growth for the group treated with Analog 6b compared to the control group.[1][2]
Table 1: In Vivo Efficacy of Analog 6b in A375 Xenograft Model
| Compound | Dose and Schedule | Tumor Growth Inhibition | Reference |
| Analog 6b | Not specified in abstract | Significant reduction | [1][2] |
Detailed quantitative data on the percentage of tumor growth inhibition was not available in the public abstracts.
Pharmacokinetics and Toxicity
Analog 6b is reported to possess good pharmacokinetic properties .[1][2] However, specific parameters such as maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC) from in vivo studies in mice are not detailed in the available literature.
Similarly, while the studies imply a favorable safety profile to warrant in vivo testing, specific in vivo toxicity data, such as effects on body weight or other adverse events, are not explicitly provided in the abstracts.
Table 2: Pharmacokinetic and Toxicity Profile of Analog 6b
| Compound | Key Pharmacokinetic Parameters (in mice) | In Vivo Toxicity | Reference |
| Analog 6b | Good pharmacokinetic properties (specific values not available) | Not specified in abstract | [1][2] |
Experimental Protocols
A375 Xenograft Mouse Model
The following is a generalized protocol for establishing an A375 xenograft model in mice, based on common practices in the field. The specific details of the study involving Analog 6b may vary.
-
Cell Culture: Human melanoma A375 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of A375 cells (typically 1 x 10^6 to 10 x 10^6) in a suspension with a basement membrane matrix (e.g., Matrigel) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (Analog 6b) is administered according to a specific dose and schedule (e.g., daily, intraperitoneal injection). The control group receives the vehicle used to dissolve the compound.
-
Efficacy and Toxicity Assessment: Tumor volumes are monitored throughout the study. Animal body weight is also measured regularly as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.
Signaling Pathways
Analog 6b is reported to induce both apoptosis and autophagy in cancer cells.[1][2] The intricate interplay between these two cellular processes is a key area of cancer research. Thiazole derivatives have been shown to modulate various signaling pathways to induce cell death.
Caption: A generalized workflow for assessing the in vivo efficacy of anti-cancer compounds using a xenograft model.
Caption: A simplified diagram illustrating the dual induction of apoptosis and autophagy by Analog 6b, leading to cancer cell death.
Conclusion
The available preclinical data suggests that N-(4-(3-(3-(tert-butyl)ureido)phenyl)thiazol-2-yl)acetamide (Analog 6b) is a promising anti-cancer agent with demonstrated in vivo efficacy in a human melanoma xenograft model. Its mechanism of action, involving the induction of both apoptosis and autophagy, presents a multi-faceted approach to cancer therapy. Further in-depth studies are warranted to fully elucidate its pharmacokinetic and toxicity profiles and to quantify its in vivo anti-tumor activity across a broader range of cancer models. The absence of in vivo data for the parent compound, this compound, highlights the importance of analog development in optimizing therapeutic potential.
References
Cytotoxicity of N-(thiazol-2-yl)-acetamide Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various N-(thiazol-2-yl)-acetamide derivatives against several cancer cell lines. This analysis is based on experimental data from peer-reviewed studies and aims to highlight potential structure-activity relationships and mechanisms of action.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values of selected N-(thiazol-2-yl)-acetamide derivatives and related compounds against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Compound 8a : N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa | Cervical Cancer | 1.3 ± 0.14 | Doxorubicin | Not specified |
| U87 | Glioblastoma | Not specified | Doxorubicin | More active | |
| A549 | Lung Carcinoma | Less active | Doxorubicin | Not specified | |
| Compound 3d : 2-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide | SKNMC | Neuroblastoma | 4.5 ± 0.035 | Doxorubicin | Less active |
| Compound 3h : N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT-29 | Colon Cancer | 3.1 ± 0.030 | Doxorubicin | Less active |
| Compound 3b : 2-(3-fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide | PC3 | Prostate Cancer | 12.6 ± 0.302 | Doxorubicin | Less active |
| Compound 10a : (E)-2-((5-cinnamoyl-4-phenylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | Not specified | Not specified | 2.69 | Combretastatin A-4 | 8.33 |
| Compound 5l : 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | Breast Cancer | 1.4 | Sorafenib | 5.2 |
| HepG2 | Liver Cancer | 22.6 | Sorafenib | Not specified |
Experimental Protocols
The cytotoxicity of the compounds listed above was primarily determined using the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin, Sorafenib) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability versus the compound concentration.
Signaling Pathways and Mechanisms of Action
Several studies have investigated the potential mechanisms through which these thiazole derivatives exert their cytotoxic effects.
One study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives indicated that some of these compounds induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. Furthermore, these compounds were found to reduce the mitochondrial membrane potential (MMP) and increase the production of reactive oxygen species (ROS), suggesting that mitochondrial dysfunction plays a role in their cytotoxic mechanism.
Another class of thiazole-2-acetamide derivatives has been identified as tubulin polymerization inhibitors.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.
The diagram below illustrates a generalized workflow for assessing the cytotoxicity of these compounds and investigating their potential mechanisms of action.
Caption: Workflow for evaluating the cytotoxic properties of novel compounds.
The following diagram depicts a simplified signaling pathway for apoptosis induction by some of the discussed thiazole derivatives.
Caption: Simplified apoptotic pathway induced by certain thiazole derivatives.
Conclusion
The N-(thiazol-2-yl)-acetamide scaffold represents a promising framework for the development of novel anticancer agents. The reviewed studies demonstrate that modifications to the core structure can lead to significant variations in cytotoxic potency and target selectivity. Derivatives bearing chloro and methoxy substitutions, as well as those designed to inhibit tubulin polymerization, have shown particularly noteworthy activity. Further investigation into the precise mechanisms of action and structure-activity relationships of these compounds is warranted to guide the design of more effective and selective cancer therapeutics. The induction of apoptosis via mitochondrial pathways and the inhibition of microtubule formation appear to be key mechanisms contributing to the cytotoxic effects of these derivatives.
References
A Comparative Guide to N-(thiazol-2-yl)-acetamide and Benzamide Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. While direct literature on "N-(thiazol-2-yl)-2-tosylacetamide" is sparse, a vast body of research exists on structurally similar N-acyl thiazole derivatives. This guide provides a comparative analysis of these related compounds, focusing on their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential. The data presented herein is compiled from various studies and aims to serve as a valuable resource for the design and development of novel thiazole-based therapeutics.
Comparison of Biological Activities
The biological activities of N-(thiazol-2-yl)-acetamide and benzamide derivatives are diverse, with specific substitutions on the thiazole and acyl moieties dictating their therapeutic application. The following table summarizes the in vitro activities of representative compounds from the literature.
| Compound Class | Representative Compound(s) | Target/Assay | Activity (IC50/GI50/EC50) | Therapeutic Area |
| Anticancer | N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives | Hela, A549, U87 cell lines (MTT assay) | Compound 8a : 1.3 µM (Hela) | Oncology |
| N-benzyl substituted (2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives | c-Src Kinase | Compound 8a : 1.34 µM (NIH3T3/c-Src527F)[1] | Oncology | |
| N-(thiazol-2-yl)-2-thiophene carboxamide derivatives | Abl Kinase | Low nanomolar affinity[2] | Oncology | |
| Anti-inflammatory | N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | COX-2 Inhibition | Potent in vivo activity[3] | Inflammation |
| Antimicrobial | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Gram-positive & Gram-negative bacteria, Fungi | Promising activity for compounds d1, d2, d3 [4] | Infectious Diseases |
| Adenosine A3 Receptor Antagonists | N-[3-(4-methoxyphenyl)-[5][6]thiadiazol-5-yl]-acetamide | Human Adenosine A3 Receptor | Ki = 0.79 nM[7] | Various |
| ZAC Antagonists | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Zinc-Activated Channel (ZAC) | IC50 = 1-3 µM[8][9] | Neurological Disorders |
| Antioxidant | 2-aminothiazole sulfonamide derivatives | DPPH Scavenging | IC50 = 34.4–39.2 μM/mL[10] | Oxidative Stress |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of N-thiazolyl derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., Hela, A549, U87) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[3]
-
Animal Model: Typically performed in rats or mice.
-
Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug are administered orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Kinase Inhibition Assays
These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme (e.g., c-Src, Abl).[1][2]
-
Enzyme and Substrate Preparation: The purified kinase enzyme and its specific substrate are prepared in an appropriate buffer.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope labeling, fluorescence, or luminescence-based assays.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined.
Structure-Activity Relationship and Molecular Design
The following diagram illustrates the general chemical scaffold of the compared N-acyl thiazole derivatives and highlights key areas for chemical modification to modulate biological activity.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for N-(thiazol-2-yl)-2-tosylacetamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-(thiazol-2-yl)-2-tosylacetamide was not found in the available resources. The following guidance is based on the safety profiles of structurally related compounds, such as thiazole and its derivatives, and general principles of laboratory chemical safety. Researchers, scientists, and drug development professionals should handle this compound with caution and adhere to all institutional and regulatory safety protocols.
This document provides essential safety and logistical information for the handling and disposal of this compound, designed to support laboratory safety and chemical management.
Hazard Profile of Structurally Related Compounds
Based on the analysis of similar chemical structures, this compound may present the following hazards. This information is intended as a guide and should be confirmed by qualified safety professionals.
| Hazard Statement | Description | Potential Relevance to this compound | Source (for related compounds) |
| Acute Toxicity (Oral) | Harmful if swallowed. | The thiazole moiety is present in compounds with oral toxicity. | [1] |
| Skin Irritation | Causes skin irritation. | Thiazole derivatives are known to be skin irritants. | [1] |
| Eye Irritation | Causes serious eye irritation. | This is a common hazard for many organic chemicals, including thiazole derivatives. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or fumes should be avoided. | [1] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | As a precaution, release into the environment should be prevented. |
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] The following is a general step-by-step procedure for the disposal of this chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the waste stream containing this compound.
-
Segregate it from other chemical waste to avoid incompatible mixtures.
-
Label the waste container clearly with the chemical name and any known hazards.
Step 2: Containerization
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
Do not overfill the container.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Keep it away from heat, sparks, and open flames.[2]
-
Store in a cool place.[3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide them with all available information about the chemical, including its name and any known or suspected hazards.
-
Follow their instructions for pickup and disposal.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
All personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste.
Caption: A flowchart illustrating the key stages of proper laboratory chemical waste management.
References
Personal protective equipment for handling N-(thiazol-2-yl)-2-tosylacetamide
This guide provides crucial safety and logistical information for the handling and disposal of N-(thiazol-2-yl)-2-tosylacetamide in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. Researchers should always handle new compounds with caution and perform a risk assessment before commencing work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from splashes, dust, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use. | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, consider fire/flame resistant and impervious clothing.[1] | Protects skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][4] | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Read and understand all safety precautions.[3]
-
Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer : Handle the compound carefully to avoid dust formation.[2][3] Use appropriate tools for transfer (e.g., spatula).
-
Dissolving : If dissolving the compound, add it slowly to the solvent.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[2][3] Do not eat, drink, or smoke in the work area.[1][3]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
